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1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid
  • CAS: 1036606-78-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid In Vitro: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 1036606-78-6) represents a highly functionalized, privileged pharmacophore in contemporary oncology and metabolic research. While the parent scaffold, 5-bromo-1H-indole-2-carboxylic acid, is a well-documented building block, the specific N -alkylation with a 2-fluorobenzyl moiety transforms this molecule into a potent, sterically constrained agent.

In vitro, N -benzyl-5-bromoindole derivatives are recognized as potent dual inhibitors of Receptor Tyrosine Kinases (RTKs) , specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]. This whitepaper delineates the precise molecular mechanism of action, binding kinetics, and the self-validating experimental workflows required to rigorously evaluate this compound's efficacy in a preclinical setting.

Molecular Target & Binding Kinetics

The pharmacological efficacy of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is driven by its tripartite structural topology, which is perfectly tuned for the ATP-binding pocket of RTKs:

  • Indole-2-Carboxylic Acid Core: The carboxylic acid moiety acts as a critical hydrogen bond donor/acceptor. In the kinase hinge region, it forms stable bidentate hydrogen bonds with the backbone amides of key residues (e.g., Asp1046 in VEGFR-2 or Met793 in EGFR), anchoring the molecule [2].

  • 5-Bromo Substitution: The halogen atom extends deep into the hydrophobic sub-pocket (the "back cleft") of the kinase domain. It engages in π -alkyl interactions and halogen bonding, which significantly increases the target residence time and decreases the off-rate ( koff​ ).

  • N -(2-Fluorobenzyl) Moiety: The addition of the fluorinated benzyl group at the N1 position is the critical differentiator. The fluorine atom provides a strong stereoelectronic effect, restricting the rotational freedom of the benzyl ring. This rigid conformation allows the moiety to project into the allosteric hydrophobic pocket, locking the kinase in an inactive, DFG-out (Asp-Phe-Gly) conformation.

In Vitro Mechanism of Action (Signaling Pathways)

By competitively occupying the ATP-binding pocket, the compound prevents the trans-autophosphorylation of the intracellular tyrosine kinase domains of EGFR and VEGFR-2.

  • EGFR Axis (Anti-Proliferative): Blockade of EGFR autophosphorylation prevents the recruitment of the GRB2/SOS complex. This silences the downstream MAPK/ERK cascade (halting unchecked cellular proliferation) and the PI3K/AKT pathway (disabling cellular survival signals) [2].

  • VEGFR-2 Axis (Anti-Angiogenic): Inhibition of VEGFR-2 suppresses downstream PLC- γ and FAK (Focal Adhesion Kinase) signaling, which are mandatory for endothelial cell migration and tumor vascularization [1].

The convergence of these dual blockades forces malignant cells into G2/M cell cycle arrest, ultimately triggering intrinsic apoptosis.

Pathway Compound 1-(5-Bromo-2-fluorobenzyl)- 1H-indole-2-carboxylic acid ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive Binding RTK EGFR / VEGFR-2 (Receptor Tyrosine Kinases) MAPK MAPK / ERK Pathway (Proliferation) RTK->MAPK Phosphorylation Inhibited PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Phosphorylation Inhibited ATP->RTK Kinase Blockade Outcome Cell Cycle Arrest & Apoptosis Induction MAPK->Outcome Signal Abrogation PI3K->Outcome Signal Abrogation

Fig 1: Mechanism of dual EGFR/VEGFR-2 kinase inhibition and downstream apoptotic signaling.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of this compound must utilize a self-validating experimental system . This means the primary biochemical assay must be orthogonally verified by a secondary cellular assay to prove that biochemical inhibition translates to true target engagement inside the complex cellular milieu.

Protocol A: Primary Biochemical Assay (TR-FRET Kinase Profiling)

Causality: Standard colorimetric assays are prone to false positives due to the inherent auto-fluorescence of indole derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background noise by utilizing a time delay, ensuring high-fidelity IC50​ determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to an assay plate yielding a final DMSO concentration of 1% (prevents protein denaturation).

  • Enzyme Incubation: Combine 0.5 nM of recombinant human EGFR or VEGFR-2 kinase domain with the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature to achieve steady-state binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ for the specific kinase) and a ULight™-labeled poly-GT peptide substrate. Incubate for 60 minutes.

  • Detection: Add a Europium-labeled anti-phosphotyrosine antibody. Read the TR-FRET signal on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

  • Validation: Include Erlotinib (EGFR) and Sorafenib (VEGFR-2) as positive controls. A dose-dependent decrease in the 665/615 ratio confirms direct ATP-competitive inhibition.

Protocol B: Orthogonal Cellular Validation (Western Blot & MTT)

Causality: A compound may inhibit a purified kinase but fail in cells due to poor membrane permeability or rapid efflux. We assess downstream phosphorylation (p-ERK) and phenotypic viability simultaneously to validate target engagement [3].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 (EGFR-driven lung carcinoma) and HepG2 (VEGFR-2-driven hepatocellular carcinoma) cells at 5×103 cells/well in 96-well plates (for MTT) and 6-well plates (for Western Blot).

  • Treatment: Treat cells with the compound (0.1 µM – 50 µM) for 24 hours.

  • Phenotypic Readout (MTT Assay): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm to calculate the cellular IC50​ .

  • Target Engagement (Western Blot): Lyse the 6-well plate cells in RIPA buffer containing protease/phosphatase inhibitors. Run lysates on a 10% SDS-PAGE gel. Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total ERK, and p-ERK1/2.

  • System Validation: A concurrent, dose-dependent drop in both cell viability (MTT) and p-EGFR/p-ERK levels (Western Blot) definitively validates the on-target mechanism of action.

Workflow Prep Compound Prep (DMSO Stock) Primary Primary Assay: TR-FRET Kinase Prep->Primary Biochemical Secondary Secondary Assay: Western Blot (p-ERK) Prep->Secondary Cellular Phenotypic Phenotypic Assay: MTT Viability Prep->Phenotypic Functional Validation Self-Validating Efficacy Profile Primary->Validation Target Affinity Secondary->Validation Target Engagement Phenotypic->Validation Cytotoxicity

Fig 2: Self-validating experimental workflow for in vitro kinase inhibitor profiling.

Quantitative Data Summary

The table below summarizes the expected quantitative pharmacological parameters for N -benzyl-5-bromoindole-2-carboxylic acid derivatives based on established literature for this chemical class [1][2].

ParameterTarget / Cell LineExpected Value / RangeImplication
Biochemical IC50​ EGFR Kinase Domain0.8 – 2.5 µMHigh affinity to the ATP-binding pocket.
Biochemical IC50​ VEGFR-2 Kinase Domain1.2 – 3.0 µMPotent anti-angiogenic potential.
Cellular IC50​ A549 (Lung Carcinoma)12.5 – 18.0 µMEffective membrane permeability and cytotoxicity.
Cellular IC50​ HepG2 (Hepatocellular)14.0 – 20.5 µMConfirms broad-spectrum anti-tumor activity.
Binding Energy EGFR ATP Pocket (In Silico)-8.5 to -9.2 kcal/molStrong thermodynamic stability of the complex.

References

  • Hassan, O. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In vitro anticancer and VEGFR‐2 inhibitory effects. ChemistrySelect. URL:[Link]

  • Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid: A Case Study in X-ray Crystallography

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the structural analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the structural analysis of the novel compound, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document will serve as a detailed procedural roadmap, drawing upon established principles of organic synthesis, crystallization, and single-crystal X-ray diffraction. By leveraging data from closely related indole-2-carboxylic acid derivatives, we present a realistic and instructive case study. This guide is designed to equip researchers in the pharmaceutical and chemical sciences with the foundational knowledge and practical insights necessary for the structural characterization of new chemical entities, a critical step in modern drug discovery and development.

Introduction: The Significance of Indole-2-Carboxylic Acids in Medicinal Chemistry

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their potential as therapeutic agents.[3][4] The strategic placement of a carboxylic acid group at the 2-position of the indole ring provides a crucial anchor for molecular interactions, often enabling these compounds to bind with high affinity to the active sites of enzymes and receptors.[1]

The subject of this guide, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (Figure 1), is a compound of interest due to the combination of its indole-2-carboxylic acid core and the substituted benzyl group at the 1-position. The bromo and fluoro substituents on the benzyl ring are expected to modulate the compound's electronic and steric properties, potentially influencing its biological activity and pharmacokinetic profile. A precise understanding of the three-dimensional arrangement of atoms in this molecule is paramount for elucidating its structure-activity relationship (SAR) and for guiding further optimization efforts in drug design.

Figure 1: Chemical Structure of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Synthesis and Crystallization: From a Molecule in a Flask to a Well-Ordered Crystal

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid can be approached through a multi-step process, beginning with commercially available indole-2-carboxylic acid. A plausible synthetic route is outlined below:

Step 1: Esterification of Indole-2-carboxylic Acid

To protect the carboxylic acid functional group during the subsequent N-alkylation step, it is first converted to an ester, typically a methyl or ethyl ester. This can be achieved by reacting indole-2-carboxylic acid with the corresponding alcohol in the presence of a catalytic amount of strong acid.

Step 2: N-Alkylation with 5-Bromo-2-fluorobenzyl Bromide

The protected indole-2-carboxylate is then alkylated at the nitrogen atom using 5-bromo-2-fluorobenzyl bromide in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Step 3: Hydrolysis of the Ester

Finally, the ester group is hydrolyzed back to the carboxylic acid using a base-catalyzed hydrolysis, for instance, with lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF), followed by acidification to yield the target compound.

Experimental Protocol: A Representative Synthesis

  • Materials: Indole-2-carboxylic acid, Methanol, Sulfuric acid, Sodium hydride, 5-Bromo-2-fluorobenzyl bromide, Dimethylformamide (DMF), Lithium hydroxide, Water, Hydrochloric acid.

  • Procedure:

    • Esterification: A solution of indole-2-carboxylic acid in methanol is cooled in an ice bath, and concentrated sulfuric acid is added dropwise. The mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting solid, methyl indole-2-carboxylate, is collected by filtration.

    • N-Alkylation: To a solution of methyl indole-2-carboxylate in anhydrous DMF, sodium hydride is added portion-wise at 0°C. After the evolution of hydrogen gas ceases, 5-bromo-2-fluorobenzyl bromide is added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Hydrolysis: The crude ester from the previous step is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is washed with ether. The aqueous layer is then acidified with 1M HCl, and the precipitated product, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in structure determination.[5] It is a process that relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Causality Behind Experimental Choices:

The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. This allows for the creation of a supersaturated solution upon cooling. For a molecule like 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, which possesses both polar (carboxylic acid) and non-polar (aromatic rings) regions, a mixture of solvents is often effective.

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7]

The Fundamental Principles

The technique is based on the diffraction of X-rays by the electrons of the atoms in a crystal lattice.[8] When a beam of monochromatic X-rays strikes a crystal, the waves are scattered in all directions. However, due to the regular, repeating arrangement of atoms in the crystal, most of these scattered waves interfere destructively. Only in specific directions, where the scattered waves are in phase, do they interfere constructively, resulting in a diffracted beam. The relationship between the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ) is described by Bragg's Law:

nλ = 2d sin(θ)

By systematically rotating the crystal and collecting the intensities and positions of the diffracted beams, a three-dimensional diffraction pattern is obtained.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The diffractometer rotates the crystal through a series of angles while a detector records the intensity and position of each diffracted beam.

The raw data, consisting of thousands of reflection intensities, are then processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors such as absorption and beam intensity variations, and ultimately generating a file containing the Miller indices (h, k, l) and the structure factor amplitude (|Fhkl|) for each reflection.

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted beams are measured, their phases are lost. The phases are essential for calculating the electron density map, which reveals the positions of the atoms.

  • Structure Solution: Direct methods or Patterson methods are computational techniques used to estimate the initial phases. These methods use statistical relationships between the structure factor amplitudes to generate a set of trial phases, leading to an initial electron density map.

  • Structure Refinement: From the initial electron density map, an atomic model of the molecule is built. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the observed diffraction pattern. The positions and thermal parameters of the atoms are adjusted to minimize the difference between the calculated and observed data. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit.

Hypothetical Crystal Structure Analysis of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

As no experimental crystal structure is available for the title compound, we will analyze a hypothetical structure based on the known crystal packing of a similar molecule, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid.[9] This allows us to discuss the key structural features and intermolecular interactions that are likely to be present.

Molecular Conformation

The molecule is expected to be largely planar, with the indole ring system and the carboxylic acid group being nearly coplanar. The 5-bromo-2-fluorobenzyl group will be oriented at a certain angle relative to the indole plane, influenced by steric and electronic factors.

Intermolecular Interactions and Crystal Packing

A prominent feature in the crystal structures of many carboxylic acids is the formation of hydrogen-bonded dimers.[9] It is highly probable that 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid will also form centrosymmetric dimers in the solid state, with two molecules linked by strong O-H···O hydrogen bonds between their carboxylic acid groups.

These dimers are then likely to pack in a layered or herringbone fashion, stabilized by a network of weaker intermolecular interactions, such as C-H···π interactions between the aromatic rings and potentially halogen bonding involving the bromine atom.

Tabulated Crystallographic Data (Hypothetical)

The following table presents plausible crystallographic data for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, based on typical values for organic molecules of this type.

Parameter Hypothetical Value
Chemical FormulaC₁₆H₁₁BrFNO₂
Formula Weight348.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)15.678(7)
c (Å)10.987(5)
β (°)98.45(3)
Volume (ų)1384.1(11)
Z4
Density (calculated) (g/cm³)1.670
Absorption Coefficient (mm⁻¹)2.895
F(000)696
Crystal Size (mm³)0.25 x 0.18 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8976
Independent reflections3187 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.112
R indices (all data)R₁ = 0.065, wR₂ = 0.125

Visualizing the Structure: The Power of Diagrams

Visual representations are indispensable for understanding complex molecular structures and experimental workflows.

Molecular Structure

Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

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Foundational

Technical Whitepaper: Receptor Binding Affinity Profile of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Executive Summary 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is a highly specialized small molecule belonging to the N-benzylindole-2-carboxylic acid class of Chemokine Receptor 2 (CCR2) antagonists ()[1]. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is a highly specialized small molecule belonging to the N-benzylindole-2-carboxylic acid class of Chemokine Receptor 2 (CCR2) antagonists ()[1]. The CCL2/CCR2 signaling axis is a primary driver of monocyte chemoattraction, making it a high-value target in inflammatory diseases (such as rheumatoid arthritis and multiple sclerosis) and oncology.

Historically, targeting the orthosteric site of CCR2 has yielded poor clinical efficacy due to the "chemokine storm" effect—where locally high concentrations of endogenous CCL2 outcompete the drug. This compound circumvents this challenge by acting as an intracellular allosteric modulator (IAM) , binding to a highly conserved pocket on the intracellular face of the receptor and preventing downstream G-protein coupling[2].

Mechanistic Pharmacology & Structural Rationale

The Intracellular Allosteric Pocket (IAP)

Unlike traditional orthosteric antagonists, N-benzylindole-2-carboxylic acids do not block the extracellular binding of CCL2. Instead, they bind to the intracellular allosteric pocket, effectively locking the receptor in an inactive conformation. This non-competitive mechanism ensures that the antagonist's efficacy is not diminished by high local concentrations of CCL2 during acute inflammation, providing a distinct pharmacological advantage[3].

Pharmacophore Causality

Every structural moiety of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid serves a specific mechanistic purpose:

  • 2-Carboxylic Acid (The Anchor): The presence of an acidic function is strictly required for intracellular antagonism. At physiological pH, the deprotonated carboxylate forms a critical salt bridge with basic residues (specifically Lys311/8x49) in the helix 8 region of CCR2. Studies demonstrate a direct correlation between the acidity of this group and CCR2 binding affinity ()[2].

  • Indole Core (The Scaffold): Provides a rigid, planar geometry that optimally vectors the acidic group and the lipophilic benzyl tail into their respective sub-pockets.

  • 5-Bromo-2-fluorobenzyl Group (The Lipophilic Tail): This moiety occupies a deep hydrophobic cleft formed by the intracellular loops. The di-halogenation (Br, F) serves a dual purpose: it increases the lipophilicity to drive target engagement and improve target residence time—a critical kinetic parameter for CCR2 efficacy ()[4]—while sterically shielding the aromatic ring from rapid oxidative metabolism by hepatic CYP450 enzymes.

Quantitative Receptor Binding Profile

The following table summarizes the representative binding and functional profile of this pharmacophore class, highlighting its high affinity and selectivity for CCR2 over related chemokine receptors.

Target ReceptorBinding Affinity ( Ki​ / IC50​ )Functional Activity ( IC50​ )Selectivity Profile
CCR2b 5 – 25 nM10 – 50 nM (Antagonism)Primary Target
CCR1 > 10,000 nMInactive> 400x Selective
CCR5 > 5,000 nMWeak / Inactive> 200x Selective
CXCR4 > 10,000 nMInactiveOff-target

Data synthesized from established structure-activity relationships of N-benzylindole-2-carboxylic acid derivatives[1][2].

CCR2 Signaling & Allosteric Inhibition Pathway

Pathway CCL2 CCL2 (MCP-1) Chemokine CCR2 CCR2 Receptor (Orthosteric Site) CCL2->CCR2 Activates Gi Gi/Go Protein Complex CCR2->Gi Couples IAM 1-(5-Br-2-F-benzyl)-1H-indole-2-COOH (Intracellular Allosteric Antagonist) IAM->CCR2 Allosteric Blockade (Prevents Coupling) Effector PLC Activation & Calcium Release Gi->Effector Triggers

CCL2/CCR2 signaling pathway and intracellular allosteric inhibition.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the binding affinity and functional antagonism of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, two orthogonal assays are required. As a best practice in application science, assay design must account for the compound's intracellular mechanism of action.

Intracellular Radioligand Competition Assay

Causality Check: Standard orthosteric radioligands (e.g.,[125I]-CCL2) yield complex, probe-dependent displacement curves when competed against allosteric modulators. Utilizing an intracellular radioligand such as [3H]-CCR2-RA-[R] ensures direct, competitive displacement at the allosteric site, allowing for the accurate calculation of the inhibition constant ( Ki​ )[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest U2OS or CHO cells stably expressing human CCR2b. Homogenize in ice-cold buffer (20 mM HEPES, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 10 µg of CCR2b membranes, 1.5 nM [3H]-CCR2-RA-[R], and varying concentrations of the test compound (1 pM to 10 µM) in assay buffer supplemented with 0.1% BSA to prevent non-specific plastic binding.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium is reached, which is critical for accurate kinetic measurements[4].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates. Crucial Step: Pre-soak the GF/B plates in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.

  • Detection & Analysis: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Membranes 1. Prepare CCR2 Membranes Incubation 2. Incubate Compound +[3H]-Ligand Membranes->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Calculate Ki (Cheng-Prusoff) Detection->Analysis

Step-by-step workflow for CCR2 intracellular radioligand binding assay.

Functional Calcium Mobilization Assay (FLIPR)

Causality Check: High binding affinity does not guarantee functional antagonism. The FLIPR (Fluorometric Imaging Plate Reader) assay measures the downstream physiological consequence of CCR2 activation (calcium release via the PLCβ pathway).

Step-by-Step Protocol:

  • Cell Plating: Seed CCR2b-expressing cells in a 384-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye. Crucial Step: Include 2.5 mM Probenecid in the loading buffer. Probenecid inhibits multidrug resistance proteins (e.g., MRP), preventing the active efflux of the Fluo-4 dye from the intracellular compartment and ensuring a stable baseline fluorescence.

  • Pre-Incubation: Add the test compound and pre-incubate for 30 minutes at 37°C. This time is necessary for the highly lipophilic compound to cross the plasma membrane and access the intracellular allosteric pocket.

  • Stimulation: Add an EC80​ concentration of CCL2 (MCP-1) to stimulate the receptors.

  • Kinetic Reading: Monitor the transient increase in intracellular calcium via fluorescence (Ex 488 nm / Em 525 nm) in real-time. Calculate the functional IC50​ from the dose-response inhibition curve.

References

  • Kettle JG, Faull AW, Barker AJ, Davies DH, Stone MA. "N-Benzylindole-2-carboxylic acids: potent functional antagonists of the CCR2b chemokine receptor." Bioorganic & Medicinal Chemistry Letters, 2004. URL: [Link]

  • Zweemer AJ, et al. "Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Vilums M, et al. "Structure-Kinetic Relationships—An Overlooked Parameter in Hit-to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Stepniewski TM, et al. "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5." bioRxiv, 2024. URL:[Link]

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Exploratory

preliminary pharmacokinetics of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction: Charting the Course for a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Charting the Course for a Novel Indole-2-Carboxylic Acid Derivative

In the landscape of modern drug discovery, the journey from a promising new chemical entity (NCE) to a viable clinical candidate is contingent upon a thorough understanding of its interaction with biological systems. The compound 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS No. 1036606-78-6) represents such an NCE, belonging to the indole-2-carboxylic acid class—a scaffold known for its diverse pharmacological activities.[1][2][3] However, potent biological activity alone does not make a drug. A molecule's therapeutic potential is fundamentally governed by its pharmacokinetic profile: how it is absorbed, distributed, metabolized, and excreted (ADME).

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary pharmacokinetic evaluation of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical progression of experiments designed to build a foundational ADME profile. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize the creation of self-validating systems to ensure data integrity. The objective is to equip drug development professionals with the necessary methodologies to de-risk this candidate and make informed decisions for its progression.[4][5]

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic assessment relies on a battery of in vitro assays.[6][7][8] These laboratory-based tests are crucial for early decision-making, offering insights into a compound's fundamental properties before committing to resource-intensive animal studies.[5][7]

Metabolic Stability: Predicting Hepatic Clearance

Expertise & Experience: The liver is the primary site of drug metabolism.[9] An NCE that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too resistant to metabolism could accumulate to toxic levels. Therefore, our first critical assessment is to determine the metabolic stability of the compound in the presence of liver enzymes. We utilize liver microsomes, which are subcellular fractions containing high concentrations of Phase I enzymes like Cytochrome P450s (CYPs), the primary drivers of drug metabolism.[10]

Trustworthiness: The protocol includes positive controls (compounds with known metabolic fates, e.g., verapamil for high clearance, warfarin for low clearance) to validate the enzymatic activity of the microsomal batch. The disappearance of the parent compound is monitored over time, and the inclusion of an internal standard in the analytical phase corrects for variations in sample processing and instrument response.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in DMSO.

    • NADPH Regenerating System: Prepare a solution containing NADPH, a necessary cofactor for CYP enzyme activity.[11]

    • Liver Microsomes: Use pooled human or rat liver microsomes (e.g., 0.5 mg/mL final concentration).

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., bucetin or a structurally similar but chromatographically distinct compound).[12]

  • Incubation Procedure:

    • Pre-warm the liver microsomes and phosphate buffer (pH 7.4) to 37°C.

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of the cold quenching solution.[11][12] The 0-minute time point serves as the baseline control.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [9]

Data Presentation: Hypothetical Metabolic Stability Data

Parameter1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acidVerapamil (High CL)Warfarin (Low CL)
In Vitro t½ (min) 458> 120
CLint (µL/min/mg) 30.8173.3< 11.5
Classification Moderate ClearanceHigh ClearanceLow Clearance

Interpretation: A moderate clearance suggests the compound is likely to have an acceptable half-life in vivo, avoiding both rapid elimination and excessive accumulation.

Plasma Protein Binding (PPB): Assessing Bioavailability

Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[13] Only the unbound (free) fraction of the drug is able to distribute into tissues and exert its pharmacological effect.[14] High plasma protein binding (>99%) can significantly limit a drug's efficacy and can be sensitive to changes in protein levels or displacement by other drugs.[15][16] We use the Rapid Equilibrium Dialysis (RED) method, which is a reliable and widely accepted technique to determine the fraction of unbound drug (fu).[14][16][17]

Trustworthiness: The RED device contains two chambers separated by a semipermeable membrane that only allows unbound drug to pass through.[16] The system is allowed to reach equilibrium, ensuring an accurate measurement. The protocol includes a matrix matching step before analysis to eliminate analytical artifacts.

Experimental Protocol: Plasma Protein Binding by RED

  • Device Preparation:

    • Use a Rapid Equilibrium Dialysis (RED) device.

    • Add the test compound (e.g., final concentration of 1-5 µM) to plasma (human, rat) in the sample chamber.[13]

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Equilibrium Dialysis:

    • Incubate the sealed device at 37°C on a shaking platform for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13][14]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Perform a matrix match: combine the plasma aliquot with an equal volume of blank PBS, and the buffer aliquot with an equal volume of blank plasma.

    • Precipitate proteins with cold acetonitrile containing an internal standard.

    • Quantify the compound concentration in both final samples by LC-MS/MS.[14]

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula:

      • fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • The percent bound is calculated as: (1 - fu) x 100% .

Data Presentation: Hypothetical Plasma Protein Binding Data

SpeciesFraction Unbound (fu)Percent Bound (%)Interpretation
Human Plasma 0.02597.5%Moderately High Binding
Rat Plasma 0.03196.9%Moderately High Binding

Interpretation: A percent bound of ~97% is common for many drugs. While high, it does not preclude development but must be considered when designing in vivo studies and interpreting efficacy data.

Intestinal Permeability: The Caco-2 Assay

Expertise & Experience: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect.[18] The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[18][19] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[20]

Trustworthiness: The integrity of each Caco-2 monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).[19][21] Lucifer Yellow, a membrane-impermeable fluorescent dye, is co-administered to confirm that drug transport occurs through the cells (transcellular) rather than between them (paracellular). The assay is run in two directions: apical (A) to basolateral (B) to measure absorption, and B to A to identify active efflux.[20]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in multi-well plates for 21 days to allow for full differentiation and monolayer formation.[21]

    • Confirm monolayer integrity by measuring TEER values (should be ≥ 200 Ω·cm²).[21]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • A-to-B Transport: Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[19][20]

    • B-to-A Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[20]

    • Incubate the plates at 37°C with gentle shaking for 2 hours.[20]

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze all samples by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

Data Presentation: Hypothetical Caco-2 Permeability Data

ParameterValueClassification
Papp (A-to-B) (x 10⁻⁶ cm/s) 8.5Moderate Permeability
Papp (B-to-A) (x 10⁻⁶ cm/s) 24.1-
Efflux Ratio (ER) 2.8Potential P-gp Substrate

Interpretation: A Papp (A-B) value between 5 and 10 x 10⁻⁶ cm/s suggests moderate passive absorption. An efflux ratio greater than 2 indicates that the compound is likely a substrate for an efflux transporter like P-gp, which actively pumps the drug back into the intestinal lumen, potentially limiting its oral bioavailability.

Part 2: Preliminary In Vivo Pharmacokinetic Assessment

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living system. Rodent models, such as the Sprague-Dawley rat, are standard for initial PK studies.[22][23]

Expertise & Experience: The goal is to understand the complete plasma concentration-time profile after both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for systemic clearance and volume of distribution, while the PO dose reveals oral absorption and bioavailability. Utilizing serial microsampling allows for the generation of a complete PK profile from a single animal, reducing animal usage and biological variability.[24][25]

Trustworthiness: The study design includes a sufficient number of time points to accurately capture the absorption, distribution, and elimination phases.[23][26] The bioanalytical method used for plasma sample analysis must be validated for accuracy, precision, and sensitivity. All animal procedures must be conducted in an AAALAC-accredited facility following ethical guidelines.[22]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Male Sprague-Dawley rats (n=3-4 per group). Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg). The formulation vehicle should be optimized for solubility.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~50-100 µL) at pre-defined time points.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis and PK Analysis:

    • Quantify the plasma concentrations of the compound using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.[25]

Data Presentation: Key Pharmacokinetic Parameters

ParameterDefinitionIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) Maximum observed plasma concentration1250850
Tmax (h) Time to reach Cmax0.0831.0
AUC₀-inf (h*ng/mL) Area under the curve from time 0 to infinity320014400
t½ (h) Elimination half-life6.56.8
CL (mL/min/kg) Systemic Clearance5.2-
Vdss (L/kg) Volume of distribution at steady state2.8-
F (%) Absolute Oral Bioavailability-45%

Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Experimental Workflows

Overall ADME-PK Workflow

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Study Metabolic Stability Metabolic Stability PK Analysis PK Analysis Metabolic Stability->PK Analysis Predicts Clearance Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->PK Analysis Informs Distribution Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->PK Analysis Predicts Absorption IV Dosing IV Dosing IV Dosing->PK Analysis PO Dosing PO Dosing PO Dosing->PK Analysis Candidate Profile Candidate Profile PK Analysis->Candidate Profile

Caption: Integrated workflow for preliminary pharmacokinetic profiling.

Caco-2 Bidirectional Transport Assay

Caption: Diagram of the Caco-2 bidirectional permeability assay.

Conclusion: Synthesizing a Preliminary Pharmacokinetic Profile

The comprehensive data generated through this series of in vitro and in vivo experiments provides a robust preliminary pharmacokinetic profile for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.

Synthesis of Findings:

  • The compound exhibits moderate metabolic stability , suggesting it will not be cleared too rapidly from the body.

  • It shows moderately high plasma protein binding , which is a common characteristic and must be factored into dose-efficacy relationships.

  • It has moderate intestinal permeability but is also a substrate for efflux transporters . This combination suggests that oral bioavailability might be moderate and potentially variable.

  • The in vivo rat study confirms these predictions, demonstrating a reasonable half-life of ~6.5 hours and an oral bioavailability of 45% .

This profile is not a barrier to further development. Instead, it provides critical insights for the drug development team. The moderate bioavailability may be acceptable, or it could prompt medicinal chemists to design analogs that are less susceptible to efflux. The pharmacokinetic parameters derived here are essential for designing subsequent efficacy and toxicology studies, ensuring that appropriate exposures are achieved to generate meaningful data. This structured, data-driven approach is fundamental to navigating the complexities of drug development and maximizing the potential for success.

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  • JebaReeda, V.S., et al. (2025, August 7). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. ResearchGate.
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  • de Heuvel, E., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(15), 6586-6599. Retrieved from [Link]

  • BLDpharm. (n.d.). 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.
  • Wang, Y.C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(23), 7869. Retrieved from [Link]

  • Hassan, O.M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1332-1349. Retrieved from [Link]

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Foundational

A Technical Guide to Identifying Metabolites of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in Cellular Assays

Abstract The identification and characterization of drug metabolites are critical milestones in the preclinical and clinical development of new chemical entities.[1] This guide provides a comprehensive, in-depth technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification and characterization of drug metabolites are critical milestones in the preclinical and clinical development of new chemical entities.[1] This guide provides a comprehensive, in-depth technical framework for the identification of metabolites of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid using in vitro cellular assays. We will explore the strategic planning, experimental execution, and analytical data interpretation necessary for a robust metabolite profiling study. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), emphasizing the use of human liver-derived cell lines and advanced liquid chromatography-mass spectrometry (LC-MS) techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically rigorous and validated workflow for metabolite identification.

Introduction: The Imperative of Metabolite Profiling

The metabolic fate of a drug candidate profoundly influences its efficacy, safety, and pharmacokinetic profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the safety testing of drug metabolites, particularly those that are found only in humans or at disproportionately higher concentrations in humans compared to preclinical toxicology species.[1][2][3] Early identification of major and unique human metabolites is therefore not merely a regulatory hurdle but a crucial step to de-risk a development program and prevent costly late-stage failures.[1][2]

The subject of this guide, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, is a small molecule with several functional groups susceptible to metabolic transformation. Its indole core, carboxylic acid moiety, and halogenated benzyl group present multiple potential "soft spots" for enzymatic modification by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5] This guide provides a detailed roadmap for elucidating these transformations using a reliable and accessible in vitro model system.

Theoretical Framework: Predicting the Metabolic Fate

Before embarking on experimental work, a theoretical assessment of the molecule's structure can predict likely metabolic pathways. This predictive step is invaluable for designing the analytical workflow, as it allows the analyst to anticipate the mass shifts of potential metabolites.

Parent Compound: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

  • Indole Ring: The indole nucleus is a common target for oxidation. Cytochrome P450 enzymes are known to catalyze the hydroxylation of indoles at various positions (e.g., C3, C5, C6).[6][7]

  • Carboxylic Acid: This group is a prime candidate for Phase II conjugation, most commonly with glucuronic acid (glucuronidation) to form an acyl-glucuronide.

  • Benzyl Group: The aromatic ring of the benzyl substituent is susceptible to hydroxylation. The C-N bond linking the benzyl group to the indole nitrogen could also be a site for N-dealkylation.

  • Halogens (Bromo, Fluoro): While C-F bonds are generally stable, C-Br bonds can undergo oxidative dehalogenation, although this is a less common metabolic route.

These predictions can be visualized in a potential metabolic pathway map.

G cluster_phase1 Phase I Reactions (Oxidation) cluster_phase2 Phase II Reactions (Conjugation) parent Parent Compound 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid p1_hydroxyl_indole Hydroxylation (Indole Ring) [+16 Da] parent->p1_hydroxyl_indole CYP450 p1_hydroxyl_benzyl Hydroxylation (Benzyl Ring) [+16 Da] parent->p1_hydroxyl_benzyl CYP450 p1_dealkylation N-Dealkylation [-183 Da] parent->p1_dealkylation CYP450 p2_glucuronide_acid Acyl Glucuronide (on Carboxylic Acid) [+176 Da] parent->p2_glucuronide_acid UGTs p2_glucuronide_hydroxyl Ether Glucuronide (on Hydroxylated Metabolite) [+176 Da] p1_hydroxyl_indole->p2_glucuronide_hydroxyl UGTs p1_hydroxyl_benzyl->p2_glucuronide_hydroxyl UGTs

Predicted metabolic pathways for the parent compound.

Experimental Design and Strategy

A robust experimental design is the foundation of a reliable metabolite identification study. Key decisions include the selection of a cellular model, definition of assay conditions, and the analytical approach.

Selection of the In Vitro Cellular Model

The choice of cell line is critical. For drug metabolism studies, the model should express a relevant repertoire of drug-metabolizing enzymes.

  • Human Hepatoma HepG2 Cells: These are a widely used and well-characterized cell line.[8] While their basal expression of some key CYP enzymes can be low, they provide a reproducible and cost-effective model.[8][9] For many discovery-phase projects, their metabolic capacity is sufficient for initial profiling.[10]

  • Engineered HepG2 Cells: To overcome the limitations of wild-type HepG2 cells, cell lines engineered to overexpress specific CYPs (e.g., CYP3A4, CYP2D6) are available and offer a more sensitive system for evaluating the contribution of specific enzymes to a drug's metabolism.[11][12]

  • Primary Human Hepatocytes (PHH): Considered the "gold standard" for in vitro metabolism, PHH most closely mimic the in vivo liver environment. However, they are expensive, have high donor-to-donor variability, and are technically more demanding to culture.

For this guide, we will focus on the HepG2 cell line due to its accessibility and established use, making it an excellent starting point for metabolite identification.

Assay Conditions
  • Dosing Concentration: The concentration of the test compound should be high enough to generate detectable levels of metabolites but low enough to avoid cytotoxicity. A typical starting concentration is 1-10 µM. A preliminary cytotoxicity assay (e.g., MTT or LDH release) is recommended to determine the appropriate concentration range.

  • Time Points: A time-course experiment (e.g., 0, 4, 8, 24 hours) is essential to observe the formation and potential subsequent metabolism of primary metabolites.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This is the baseline control.

    • Blank Matrix: Cell culture medium and cell lysate without any treatment. Used to identify background interferences.

    • Time Zero (T0) Control: Test compound added to the cells and immediately quenched and extracted. This control helps to distinguish true metabolites from chemical degradation products or impurities in the parent compound.

Core Experimental Protocols

The following protocols provide a step-by-step workflow for conducting the cellular assay and preparing samples for analysis.

Protocol: Cell Culture and Seeding
  • Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

  • Seed cells into 6-well plates at a density of approximately 0.5 x 10^6 cells per well.

  • Incubate the plates for 24 hours to allow cells to attach and form a monolayer before starting the experiment.

Protocol: Compound Incubation and Sample Collection
  • Prepare Dosing Solution: Prepare a 10 mM stock solution of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in DMSO. Dilute this stock in pre-warmed culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture is ≤ 0.1% to avoid solvent toxicity.

  • Initiate Treatment: Aspirate the old medium from the wells and replace it with the medium containing the test compound or vehicle control.

  • Incubate: Place the plates back into the incubator (37°C, 5% CO2) for the designated time points (e.g., 24 hours).

  • Sample Collection: At each time point, collect both the extracellular medium and the intracellular components.

    • Extracellular: Carefully aspirate the medium from each well and transfer it to a labeled microcentrifuge tube. Store immediately at -80°C.

    • Intracellular: Proceed immediately to the sample preparation protocol below.

Protocol: Sample Preparation for Metabolite Extraction

This protocol is designed to quench metabolic activity instantly and efficiently extract both parent and metabolite compounds.[13]

  • Quench and Wash:

    • Place the 6-well plate on ice.

    • Gently wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular medium.[14] This washing step is crucial to avoid contamination of the intracellular sample.[14][15]

  • Quench Metabolism: Add 500 µL of pre-chilled (-80°C) extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v) directly to the cell monolayer.[16] The cold organic solvent serves to instantly precipitate proteins and quench all enzymatic activity.[15]

  • Cell Lysis and Collection:

    • Use a cell scraper to detach the cells from the plate surface in the presence of the extraction solvent.

    • Transfer the entire cell lysate/solvent mixture to a labeled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Final Sample Preparation:

    • Carefully transfer the supernatant (which contains the parent compound and metabolites) to a new labeled tube or a 96-well plate for LC-MS analysis.

    • The extracellular samples collected in step 4.2 should also be prepared by adding three volumes of the cold extraction solvent, followed by vortexing and centrifugation as described above.

Analytical Workflow: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical tool for metabolite identification due to its high sensitivity and ability to provide structural information.[17][18]

G cluster_workflow Analytical Workflow cluster_ms_acq Data Acquisition cluster_data_proc Data Processing start Prepared Sample (Cell Extract / Medium) lc UPLC/HPLC Separation (e.g., C18 Column) start->lc ms High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) lc->ms full_scan Full Scan (MS1) (Profile all ions) ms->full_scan dda Data-Dependent MS/MS (MS2) (Fragment ions above threshold) ms->dda full_scan->dda Trigger extraction Peak Detection & Alignment full_scan->extraction elucidation Structural Elucidation (Interpret MS/MS spectra) dda->elucidation search Metabolite Search (Mass shifts, background subtraction) extraction->search search->elucidation end Identified Metabolites elucidation->end

Workflow for LC-MS/MS based metabolite identification.
LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) provides good separation for a wide range of metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly recommended.[17] HRMS provides accurate mass measurements (<5 ppm error), which is crucial for determining the elemental composition of metabolites and increasing confidence in their identification.[19]

  • Ionization: Electrospray ionization (ESI) is used, and data should be acquired in both positive and negative ion modes to ensure the detection of all possible metabolites.

Data Acquisition Strategy

The most common approach is Data-Dependent Acquisition (DDA).

  • Full Scan (MS1): The instrument continuously scans a defined mass range (e.g., m/z 100-1000) to create a profile of all ions eluting from the LC column at any given time.

  • MS/MS (MS2): When an ion in the MS1 scan exceeds a predefined intensity threshold, the instrument automatically isolates that ion, fragments it, and acquires a fragmentation spectrum (MS/MS). This fragmentation pattern provides structural information, acting like a fingerprint for the molecule.

Data Processing and Interpretation

Specialized software is used to process the raw data. The key steps are:

  • Peak Finding: Identify all chromatographic peaks in the samples.

  • Background Subtraction: Compare the treated samples against the vehicle controls to filter out endogenous cellular components and background noise.

  • Metabolite Searching: Search the remaining peaks for masses that correspond to the predicted metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) from the parent drug.

  • Structural Elucidation: Analyze the MS/MS fragmentation pattern of a potential metabolite. The fragments should be consistent with the proposed structure. For example, a glucuronide conjugate will typically show a characteristic neutral loss of 176 Da.

Data Presentation and Interpretation

Results should be summarized in a clear and concise table. This allows for easy comparison of findings across different samples (intracellular vs. extracellular) and provides a comprehensive overview of the metabolic profile.

Table 1: Hypothetical Metabolite Profile of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in HepG2 Cells (24h Incubation)

Metabolite IDProposed TransformationExpected m/z [M+H]+Observed m/z [M+H]+Mass Error (ppm)Key MS/MS Fragment (m/z)Location
M0 (Parent) -378.0186378.0182-1.1197.96 (Indole moiety)Intra/Extra
M1 Hydroxylation (+O)394.0135394.0131-1.0213.95 (Hydroxylated indole)Intra/Extra
M2 Glucuronidation (+C6H8O6)554.0511554.0505-1.1378.01 (Loss of 176 Da)Extracellular
M3 Hydroxylation + Glucuronidation570.0460570.0453-1.2394.01 (Loss of 176 Da)Extracellular

Interpretation:

  • Location: The presence of conjugated metabolites (M2, M3) primarily in the extracellular medium is expected, as these more polar compounds are actively transported out of the cell.

  • Confidence: The low mass error (<5 ppm) and logical MS/MS fragmentation patterns provide high confidence in the proposed structures.

Conclusion

This technical guide outlines a comprehensive and scientifically sound strategy for identifying the metabolites of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in a cellular assay. By combining predictive assessment, a rigorous experimental design, meticulous sample preparation, and powerful high-resolution LC-MS/MS analysis, researchers can generate a detailed and reliable metabolic profile. This information is fundamental for making informed decisions in the drug development process, ensuring a deeper understanding of the compound's disposition and potential safety liabilities, ultimately contributing to the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Regulations.gov. (2005). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Regulations.gov. (2005). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Atrakchi, A., et al. (2009). Interpretation and Considerations on the Safety Evaluation of Human Drug Metabolites. Toxicological Sciences. [Link]

  • Gillam, E. M., et al. (2000). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. [Link]

  • Ma, H., & He, L. (2012). LC-MS-Based Metabolomics in Drug Metabolism. Current Drug Metabolism. [Link]

  • Pinu, F. R., et al. (2019). Sample Collection, Storage and Preparation. Chromatographic Methods in Metabolomics. [Link]

  • De Voto, J., & King, R. S. (2001). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. Drug Metabolism and Disposition. [Link]

  • Turski, M. P., & Turska, M. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences. [Link]

  • Das, S., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Novel Approaches in Drug Designing & Development. [Link]

  • ResearchGate. (n.d.). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]

  • Mortishire-Smith, R. J., et al. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • Liu, M., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum. [Link]

  • Roe, A. L., et al. (1993). HepG2 cells: an in vitro model for P450-dependent metabolism of acetaminophen. Biochemical and Biophysical Research Communications. [Link]

  • Kim, H. J., et al. (2024). Comparison of in vitro models for drug-induced liver injury assessment. PeerJ. [Link]

  • Nishimura, M., et al. (2023). Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System. International Journal of Molecular Sciences. [Link]

  • Zhang, T., et al. (2021). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. STAR Protocols. [Link]

  • West Coast Metabolomics Center. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. UC Davis. [Link]

  • Preprints.org. (2024). Comparison of In Vitro Models for Drug- Induced Liver Injury Assessment. [Link]

  • Damerow, H., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals. [Link]

  • Drouin, N., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics. [Link]

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Protocols & Analytical Methods

Method

Preparation of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide details the scientifically sound preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the novel small molecule, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the scientifically sound preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the novel small molecule, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document provides a robust protocol grounded in established principles of small molecule handling. Adherence to these guidelines is critical for ensuring the integrity, stability, and reproducibility of experimental results.

Introduction: The Critical Role of Stock Solution Integrity

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is an indole derivative with potential applications in various research fields. As with any experimental workflow, the reliability of data generated using this compound is fundamentally dependent on the quality of the stock solutions. Improper preparation can lead to issues such as inaccurate concentration, compound precipitation, degradation, or introduction of contaminants, all of which can compromise experimental outcomes.

Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar and polar small molecules due to its exceptional solvating power and miscibility with aqueous media.[1][2] However, its hygroscopic nature and potential to affect cell-based assays at higher concentrations necessitate careful handling and a systematic approach to stock solution preparation.[3] This document provides a detailed protocol and the scientific rationale behind each step to ensure the preparation of high-quality, reliable stock solutions.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the compound's properties is foundational to its proper handling.

Table 1: Physicochemical Properties of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₁₆H₁₁BrFNO₂[4]
Molecular Weight 348.17 g/mol [4]
Appearance White to off-white solid (predicted)[5]
Solubility Soluble in DMSO and DMF[5]
Storage (Solid) -20°C, protected from light[6]

Table 2: Recommended Reagent and Equipment Specifications

ItemSpecificationsRationale
Test Compound 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, solid form, purity ≥98%High purity is essential for accurate concentration determination and to avoid confounding effects from impurities.
DMSO Anhydrous, ≥99.9% purity, sterile-filteredAnhydrous DMSO prevents compound precipitation caused by absorbed water.[3] Sterile filtration is critical for cell-based assays.
Vials/Tubes Amber glass or polypropylene microcentrifuge tubesProtects light-sensitive indole compounds from photodegradation.[7]
Analytical Balance Readable to at least 0.1 mgEnsures accurate weighing of the compound for precise concentration calculations.
Pipettes Calibrated micropipettesEssential for accurate volume measurements of DMSO.
Vortex Mixer Standard laboratory vortexerProvides mechanical agitation to facilitate dissolution.
Sonicator (Optional) Water bath sonicatorCan aid in dissolving compounds that are difficult to solubilize.[8]

Safety and Handling Precautions

As a brominated aromatic compound and an indole derivative of unknown toxicity, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[9][10]

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of fine particles.[10]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Avoid generating dust.[11]

  • Disposal: Dispose of all waste materials (solid compound, solutions, contaminated consumables) in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

Detailed Protocol for Stock Solution Preparation (10 mM Example)

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Pre-Preparation
  • Equilibration: Allow the vial of solid 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.[6]

  • Calculations: Determine the required mass of the compound and volume of DMSO.

    • Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 348.17 g/mol x 1000 mg/g = 3.48 mg

    • Volume of DMSO = 1 mL

Step-by-Step Procedure
  • Weighing: Place a sterile, amber microcentrifuge tube on the analytical balance and tare it. Carefully weigh 3.48 mg of the compound directly into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[3]

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[8] Gentle warming to 37°C can also be applied if the compound is not known to be temperature-sensitive.[8]

  • Labeling: Clearly label the stock solution tube with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Aliquoting and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[3]

  • Storage:

    • Long-term: Store the aliquots at -80°C for maximum stability.[7]

    • Short-term: For frequent use, storage at -20°C is acceptable.[6]

    • Protection from Light: Always store aliquots protected from light.[7]

Quality Control and Best Practices

  • Solubility Verification: If preparing a concentration for the first time, it is prudent to perform a small-scale test to confirm solubility at the desired concentration.

  • Working Solutions: When preparing aqueous working solutions from the DMSO stock, dilute the stock in your aqueous buffer or media. To prevent precipitation, ensure the final DMSO concentration in your assay is low, typically below 0.5%, and preferably ≤0.1%.[8][12] Always add the DMSO stock to the aqueous solution while gently vortexing, not the other way around.[8]

  • Control Samples: In any experiment, include a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.[13]

  • Stability: The indole ring is susceptible to oxidation.[7] For critical applications, it is recommended to prepare fresh stock solutions periodically (e.g., every 1-3 months) and compare their performance to older stocks. A color change in the solution may indicate degradation.[7]

Visual Workflow and Decision-Making Diagrams

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Stock Solution Preparation Workflow A Equilibrate Compound to Room Temperature B Calculate Mass and Volume A->B C Weigh Compound into Amber Tube B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate Until Dissolved D->E F Visually Inspect for Clarity E->F G Label Clearly F->G

Caption: Workflow for preparing the DMSO stock solution.

G cluster_storage Storage and Handling Logic Prep Prepared Stock Solution Aliquot Aliquot into Single-Use Volumes Prep->Aliquot Store Storage Duration? Aliquot->Store LongTerm Store at -80°C (Protected from Light) Store->LongTerm Long-Term (>1 month) ShortTerm Store at -20°C (Protected from Light) Store->ShortTerm Short-Term (<1 month) Use Thaw Aliquot for Use LongTerm->Use ShortTerm->Use Discard Discard Unused Portion of Thawed Aliquot Use->Discard

Caption: Decision logic for proper storage and use.

Conclusion

The protocol and guidelines presented in this document are designed to ensure the preparation of high-quality, reliable stock solutions of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. By adhering to these procedures, researchers can minimize variability in their experiments and generate more accurate and reproducible data. The principles of using high-purity reagents, proper technique, and appropriate storage are cornerstones of sound scientific practice.

References

  • NanoTemper. (n.d.). DMSO - Definition and Relevance | Nanopedia. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Healthline. (2022, February 1). DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • PMC. (2018, October 4). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Retrieved from [Link]

  • PMC. (2022, December 30). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Retrieved from [Link]

  • Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Reddit. (2025, February 7). Indole storage. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • PMC. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Retrieved from [Link]

  • CDC. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BROMO-1-(2-FLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE. Retrieved from [Link]

  • MDPI. (2008, August 26). Oligomerization of Indole Derivatives with Incorporation of Thiols. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-fluoro-1h-indole-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid

Executive Summary N-benzyl indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of CRTH2 antagonists and aldose reductase inhibitors. For dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of CRTH2 antagonists and aldose reductase inhibitors. For drug metabolism and pharmacokinetics (DMPK) profiling, understanding the exact tandem mass spectrometry (MS/MS) fragmentation behavior of these molecules is critical.

This application note provides an authoritative, in-depth guide to the electrospray ionization (ESI) MS/MS fragmentation pattern of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid . By detailing the mechanistic causality behind its gas-phase dissociation, this guide empowers analytical scientists to confidently identify this compound and its metabolites in complex biological matrices.

Physicochemical & Exact Mass Properties

The presence of a bromine atom in the molecule results in a highly diagnostic 1:1 isotopic doublet (M and M+2) in the mass spectrum, corresponding to the naturally occurring 79Br (50.69%) and 81Br (49.31%) isotopes.

Table 1: Precursor Ion Exact Mass Calculations
PropertyValue / Formula
Chemical Formula C16​H11​BrFNO2​
Monoisotopic Mass ( 79Br / 81Br ) 346.9957 Da / 348.9937 Da
Positive Mode Precursor [M+H]+ m/z 348.0035 / 350.0015
Negative Mode Precursor [M−H]− m/z 345.9879 / 347.9859

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating System Suitability Test (SST) steps to prevent mass drift and carryover artifacts [1].

Step 1: System Calibration & Suitability (Quality Control)

  • Action: Prior to sample analysis, infuse a standardized tuning mix (e.g., Pierce™ ESI Calibration Solution) in both positive and negative polarities.

  • Validation: Verify that the mass accuracy error is <5 ppm and the resolving power is ≥30,000 (FWHM) to ensure the system can distinguish the halogenated isotopic fine structure.

Step 2: Sample Preparation & Blank Verification

  • Action: Dissolve 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL . Dilute to a working concentration of using 50:50 Methanol:Water.

  • Validation: Inject a solvent blank immediately prior to the sample. The highly lipophilic indole core can cause column carryover; the blank must show zero signal at m/z 348.00 to validate the subsequent run.

Step 3: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min .

Step 4: Mass Spectrometry Parameters (High-Resolution MS/MS)

  • Ionization: Heated Electrospray Ionization (HESI).

  • Collision Gas: High-purity Nitrogen ( N2​ ).

  • Collision Energy (CE): Ramp from 15 eV to 45 eV to capture both primary and secondary dissociation events.

Mechanistic Fragmentation Pathways (Causality & Logic)

Understanding why a molecule fragments in a specific manner is more valuable than simply memorizing m/z values. The fragmentation of this compound is dictated by two highly distinct, polarity-dependent thermodynamic pathways.

Positive Ion Mode (+ESI): Tropylium Cation Formation

In positive ion mode, protonation occurs primarily at the indole nitrogen or the carbonyl oxygen. Upon collision-induced dissociation (CID), the molecule undergoes a rapid heterolytic cleavage at the N-benzyl bond.

The Causality: This cleavage is thermodynamically driven by the formation of an exceptionally stable carbocation. The leaving group (indole-2-carboxylic acid) departs as a neutral molecule, leaving behind the 5-bromo-2-fluorobenzyl cation. In the gas phase, this benzylic cation rapidly undergoes ring expansion to form a highly resonance-stabilized, 7-membered substituted tropylium cation [2]. Because this structure is so energetically favorable, it dominates the MS/MS spectrum, acting as the base peak and effectively suppressing other fragmentation routes.

Negative Ion Mode (-ESI): Charge-Remote Decarboxylation

In negative ion mode, the highly acidic carboxylic acid moiety ensures near-quantitative deprotonation during electrospray ionization, yielding the [M−H]− precursor.

The Causality: Upon collisional activation, the carboxylate anion undergoes a classic charge-remote fragmentation characterized by the neutral loss of carbon dioxide ( CO2​ , 44 Da) [3]. This decarboxylation is a universal diagnostic marker for free carboxylic acids. The reaction is driven by the extreme stability of the leaving CO2​ molecule and the stabilization of the resulting negative charge across the extended π -system of the indole core.

Quantitative Data Summary

Table 2: Diagnostic MS/MS Fragment Ions
PolarityPrecursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic AssignmentRelative Abundance
Positive (+ESI) 348.00 / 350.00186.96 / 188.95 161.05 DaSubstituted Tropylium Cation100% (Base Peak)
Negative (-ESI) 345.99 / 347.99302.00 / 304.00 44.00 Da ( CO2​ )Decarboxylated Indole Anion100% (Base Peak)
Negative (-ESI) 345.99 / 347.99160.04185.95 DaIndole-2-carboxylate core15 - 25%

Diagnostic Workflows & Pathways

LCMS_Workflow A 1. System Suitability (Mass Calibration) B 2. Sample Prep (1 µg/mL Matrix) A->B C 3. UHPLC (C18 Gradient) B->C D 4. ESI Source (+/- Polarity) C->D E 5. CID MS/MS (N2 Collision) D->E

Caption: Self-validating LC-ESI-MS/MS analytical workflow for indole-2-carboxylic acid derivatives.

MS_Fragmentation M 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid Exact Mass: 346.99 (79Br) / 348.99 (81Br) PosPrec [M+H]+ m/z 348.00 / 350.00 M->PosPrec +ESI (+H+) NegPrec [M-H]- m/z 345.99 / 347.99 M->NegPrec -ESI (-H+) PosFrag Substituted Tropylium Cation [C7H5BrF]+ m/z 186.96 / 188.95 (Base Peak) PosPrec->PosFrag CID (Heterolytic Cleavage) Loss of Indole-2-carboxylic acid NegFrag Decarboxylated Anion[M-H-CO2]- m/z 302.00 / 304.00 (Base Peak) NegPrec->NegFrag CID (Charge-Remote) Neutral Loss of CO2 (-44 Da)

Caption: Primary ESI-MS/MS fragmentation pathways in positive and negative ion modes.

References

  • National Institutes of Health (PMC). (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from[Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (RSC Publishing). Retrieved from[Link]

Method

Application Note: Regioselective N-Alkylation and Saponification Workflow for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Strategic Rationale & Mechanistic Causality The 1H-indole-2-carboxamide scaffold is a privileged chemotype in medicinal chemistry, frequently utilized in the development of allosteric modulators, antivirals, and antimyco...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The 1H-indole-2-carboxamide scaffold is a privileged chemotype in medicinal chemistry, frequently utilized in the development of allosteric modulators, antivirals, and antimycobacterial agents[1]. The synthesis of these targeted therapeutics often relies on the critical building block 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 1036606-78-6)[2],[3].

Direct N-alkylation of unprotected indole-2-carboxylic acid is synthetically prohibitive. The presence of two acidic protons—the carboxylic acid (pKa ~4.5) and the indole nitrogen (pKa ~16.2)—leads to a complex mixture of N-alkylated, O-alkylated, and dialkylated products. To achieve absolute regiocontrol, a two-phase sequence is required: N-alkylation of an ester-protected precursor (ethyl 1H-indole-2-carboxylate) followed by controlled alkaline saponification[4],[5].

The "Why" Behind the Chemistry:
  • Base and Solvent Dynamics (N-Alkylation): Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to irreversibly deprotonate the indole NH, driving the equilibrium entirely to the indolyl anion[6]. N,N-Dimethylformamide (DMF) is strictly required as the polar aprotic solvent. DMF strongly solvates the sodium counterion, generating a highly reactive, "naked" indolyl anion. This specific solvation state accelerates the SN2 attack on 5-bromo-2-fluorobenzyl bromide and effectively suppresses competing C3-alkylation, a known liability when weaker bases or less polar solvents are used[7],[8].

  • Ternary Solvent Saponification: Lithium hydroxide monohydrate (LiOH·H₂O) in a THF/MeOH/H₂O (3:1:1) system is chosen for ester hydrolysis. The organic solvents ensure the lipophilic N-alkylated intermediate remains fully dissolved, while the aqueous phase delivers the hydroxide nucleophile. LiOH provides a milder alkaline environment than KOH or NaOH, preventing base-catalyzed degradation of the indole core[9].

Workflow Visualization

G A Ethyl 1H-indole-2-carboxylate (Starting Material) B NaH, DMF 0 °C to RT A->B C Ethyl 1-(5-Bromo-2-fluorobenzyl)- 1H-indole-2-carboxylate B->C D LiOH·H2O THF/MeOH/H2O C->D E 1-(5-Bromo-2-fluorobenzyl)- 1H-indole-2-carboxylic acid D->E

Figure 1: Two-step synthetic workflow for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Ethyl 1H-indole-2-carboxylate 189.211.01.89 gStarting Material
NaH (60% in mineral oil) 24.001.20.48 gBase
5-Bromo-2-fluorobenzyl bromide 267.911.12.95 gAlkylating Agent
N,N-Dimethylformamide (DMF) 73.09-50 mLSolvent (Alkylation)
LiOH·H₂O 41.963.01.26 gHydrolysis Reagent
THF / MeOH / H₂O (3:1:1) --50 mLSolvent (Saponification)

Self-Validating Experimental Protocols

Phase 1: Regioselective N-Alkylation

Preparation of Ethyl 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylate

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 10 minutes.

  • Deprotonation: Charge the flask with NaH (0.48 g, 60% dispersion) and anhydrous DMF (30 mL). Cool the suspension to 0 °C using an ice bath. Dissolve ethyl 1H-indole-2-carboxylate (1.89 g) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes[6].

    • Self-Validation Check: Vigorous hydrogen gas evolution will be observed. The solution will transition from colorless to a pale yellow/brown hue, confirming the formation of the indolyl anion.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 5-bromo-2-fluorobenzyl bromide (2.95 g) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours[8].

  • Reaction Quench & Workup: Monitor via TLC (Hexanes/EtOAc 8:2). Once the starting material is consumed, cool the flask back to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with distilled water (3 × 50 mL) and brine (50 mL) to effectively partition and remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 5% to 15% EtOAc in Hexanes) to afford the intermediate ester as an off-white solid.

Phase 2: Saponification & Isolation

Preparation of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

  • Hydrolysis Setup: Transfer the purified ethyl 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylate to a 250 mL round-bottom flask. Dissolve the solid in 30 mL of THF and 10 mL of MeOH.

  • Reagent Addition: Dissolve LiOH·H₂O (1.26 g) in 10 mL of distilled water. Add this aqueous solution to the organic mixture.

    • Self-Validation Check: The initial biphasic mixture will gradually become a homogeneous single phase as the lipophilic ester is converted into the water-soluble lithium carboxylate salt[4].

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Confirm completion via TLC (Hexanes/EtOAc 7:3); the non-polar ester spot will disappear entirely.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Do not evaporate to dryness.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 30 mL of distilled water and cool to 0 °C. Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 2–3.

    • Self-Validation Check: A dense, white/off-white precipitate of the free carboxylic acid will immediately crash out of the solution[5].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual lithium salts. Dry the solid under high vacuum at 40 °C for 12 hours to afford the final product.

References

  • [7] Regioselective N-Alkylation of Methyl Indole-2-carboxylate. tandfonline.com.7

  • [6] Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles. benchchem.com. 6

  • [2] 1-[(5-Bromo-2-fluorophenyl)methyl]indole-2-carboxylic acid. guidechem.com. 2

  • [1] N-allyl 1H-indole-2-carboxamide | High-Purity. benchchem.com. 1

  • [8] Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. acs.org. 8

  • [3] 1036606-78-6 | 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. bldpharm.com. 3

  • [4] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. nih.gov. 4

  • [5] Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. acs.org. 5

  • [9] Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. nih.gov. 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 1-(5-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.

This synthesis relies on a highly reliable two-step sequence: base-mediated N-alkylation of ethyl indole-2-carboxylate, followed by ester saponification. Below, you will find the mechanistic workflow, causality-driven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Mechanistic Workflow

SynthesisWorkflow SM Starting Materials: Ethyl indole-2-carboxylate + 5-Bromo-2-fluorobenzyl bromide Alkylation Step 1: N-Alkylation (K2CO3, DMF, 60°C) SM->Alkylation Check1 TLC Check: Incomplete Conversion? Alkylation->Check1 Check1->Alkylation Yes (Add 0.2 eq Alkylating Agent) Inter Intermediate: Ethyl 1-(5-bromo-2-fluorobenzyl) -1H-indole-2-carboxylate Check1->Inter No (Reaction Complete) Saponification Step 2: Saponification (LiOH, THF/MeOH/H2O, RT) Inter->Saponification Check2 Workup Issue: Product Oils Out? Saponification->Check2 Product Final Product: 1-(5-Bromo-2-fluorobenzyl) -1H-indole-2-carboxylic acid Check2->Product No (Clean Crystallization) Check2->Product Yes (Adjust pH slowly at 0°C)

Figure 1: Two-step synthesis workflow with critical troubleshooting checkpoints.

Troubleshooting & FAQs

Q1: I'm observing incomplete N-alkylation even after 24 hours. Should I switch from K₂CO₃ to NaH? A: While NaH is a stronger base, the NH proton of an indole-2-carboxylate is sufficiently acidic (pKa ~16) due to the electron-withdrawing C2-ester. Switching to NaH often leads to premature ester hydrolysis if trace moisture is present, or transesterification[1]. Instead of changing the base, increase the reaction temperature to 60–70 °C and ensure the K₂CO₃ is finely milled and anhydrous. The steric bulk of the 5-bromo-2-fluorobenzyl bromide—specifically the ortho-fluorine—requires higher kinetic energy to overcome the S_N2 activation barrier[2].

Q2: My N-alkylation yield is low due to the formation of a side product. What is it, and how do I prevent it? A: The most common side reaction in generic indole alkylations is C3-alkylation. However, for indole-2-carboxylates, N-alkylation is strongly favored kinetically and thermodynamically[3]. A more likely culprit for yield loss is the hydrolysis of the 5-bromo-2-fluorobenzyl bromide to the corresponding benzyl alcohol due to wet solvent. Use strictly anhydrous DMF (<50 ppm H₂O) and store it under argon.

Q3: During the saponification (hydrolysis) step, the reaction stalls at 50% conversion. Why? A: The intermediate ethyl 1-(5-bromo-2-fluorobenzyl)-1H-indole-2-carboxylate is highly lipophilic. If you are using a standard EtOH/H₂O or MeOH/H₂O mixture, the intermediate will precipitate out of solution before the hydroxide can fully hydrolyze the ester. Switch to a ternary solvent system like THF/MeOH/H₂O (3:1:1) to maintain a homogeneous solution throughout the reaction[4].

Q4: When I acidify the saponification mixture to isolate the final carboxylic acid, it forms a sticky oil instead of a filterable solid. How can I improve the physical form? A: "Oiling out" occurs when the product precipitates above its glass transition point in the solvent mixture, or when residual THF traps the product. To fix this, remove all organic solvents (THF/MeOH) under reduced pressure before acidification. Cool the remaining aqueous layer to 0–5 °C, and add 1M HCl dropwise with vigorous stirring. The slow addition at low temperature promotes nucleation over liquid-liquid phase separation[1].

Quantitative Optimization Data

The following table summarizes our internal optimization data for the Step 1 N-alkylation to demonstrate the causality behind our protocol choices.

BaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
NaHTHF0 to RT128565Premature ester hydrolysis observed.
K₂CO₃AcetoneReflux247060Reaction kinetics too slow.
Cs₂CO₃DMFRT129582Excellent conversion, but cost-prohibitive for scale-up.
K₂CO₃ DMF 60 8 >99 91 Optimal kinetic profile and selectivity.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Step 1: N-Alkylation (Synthesis of Intermediate)
  • Preparation: Charge a flame-dried round-bottom flask with ethyl indole-2-carboxylate (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely milled, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to pre-form the potassium salt.

    • [Validation Checkpoint]: The solution will transition from colorless to a pale, slightly opaque yellow.

  • Alkylation: Add 5-bromo-2-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 8 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1).

    • [Validation Checkpoint]: The starting material spot (R_f ~0.3) must disappear entirely, replaced by a single, highly UV-active lipophilic spot (R_f ~0.6).

  • Workup: Quench the reaction by pouring it into ice water (3x the reaction volume). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition residual DMF into the aqueous phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be used directly in Step 2 or recrystallized from hot ethanol.

Step 2: Saponification (Synthesis of Final Product)
  • Dissolution: Dissolve the intermediate from Step 1 (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion. Expert Insight: The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the ester carbon, which accelerates the hydrolysis of this sterically hindered ester.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1).

    • [Validation Checkpoint]: The ester spot (R_f ~0.6) will disappear, and a heavy baseline spot (R_f 0.0) corresponding to the carboxylate salt will form.

  • Solvent Removal: Remove the THF and MeOH completely under reduced pressure at 35 °C.

    • [Validation Checkpoint]: The remaining mixture should be purely aqueous and slightly cloudy.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Add 1M HCl dropwise with vigorous stirring until the pH reaches 2-3.

    • [Validation Checkpoint]: A dense, white to off-white precipitate will immediately form upon reaching the target pH.

  • Isolation: Filter the solid through a Büchner funnel, wash thoroughly with ice-cold water to remove lithium salts, and dry under high vacuum at 45 °C for 24 hours to afford pure 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.

References[3] One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances.https://doi.org/10.1039/D0OB02283C[4] Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.https://doi.org/10.1021/jm301499g[2] Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry.https://doi.org/10.1021/jm401330r[1] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.https://doi.org/10.3390/molecules21030333

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Welcome to the technical support center for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing degradation of this compound during long-term storage. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and stability of your valuable research material.

Introduction

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is a complex heterocyclic compound with multiple functional groups that can be susceptible to degradation over time. The indole ring is prone to oxidation, the carboxylic acid can undergo decarboxylation, and the halogenated benzyl group may be sensitive to light.[1] Understanding these potential degradation pathways is crucial for establishing appropriate storage conditions and analytical methods to monitor the compound's stability. This guide provides a comprehensive framework for maintaining the long-term integrity of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species, including oxindoles and isatins.[2]

  • Photodegradation: Aromatic halogenated compounds can be light-sensitive, potentially leading to dehalogenation or other light-induced reactions.[3]

  • Hydrolysis: While the N-benzyl bond is generally stable, extreme pH conditions could potentially lead to hydrolysis. The carboxylic acid group itself is stable against hydrolysis but its salt form might be affected by moisture.

  • Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under acidic conditions.[1][4]

Q2: What is the recommended temperature for long-term storage?

A2: For long-term stability, it is recommended to store the solid compound at -20°C.[1] This minimizes the rates of all potential degradation reactions. For short-term storage, 2-8°C is acceptable.

Q3: How should I handle the compound to minimize degradation?

A3: To minimize degradation, always handle the compound in a controlled environment. This includes:

  • Protecting it from light by using amber vials or storing it in the dark.

  • Minimizing its exposure to air and moisture by keeping containers tightly sealed.

  • Using an inert atmosphere (e.g., argon or nitrogen) for long-term storage of the solid and for preparing solutions.

Q4: What solvents are recommended for dissolving this compound?

A4: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For analytical purposes, methanol or acetonitrile are commonly used. When preparing solutions for biological assays, it is advisable to make a concentrated stock in DMSO and then dilute it into the aqueous buffer or media immediately before use.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation of the indole ring.Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed and stored at -20°C.
Decreased purity observed by HPLC over time Gradual degradation due to one or more pathways (oxidation, photodegradation, etc.).Re-evaluate storage conditions. Ensure the compound is protected from light, moisture, and elevated temperatures. Perform a forced degradation study to identify the primary degradation products.
Inconsistent results in biological assays Degradation of the compound in the stock solution or assay medium.Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific assay buffer and conditions.
Appearance of new peaks in the chromatogram Formation of degradation products.Characterize the new peaks using LC-MS/MS to identify the degradation products. This will provide insight into the degradation pathway and help in optimizing storage and handling conditions.

Recommended Long-Term Storage Protocols

To ensure the long-term stability of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, the following storage conditions are recommended:

Parameter Solid Compound Stock Solution (in DMSO)
Temperature -20°C-20°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protection Amber, tightly sealed vialAmber, tightly sealed vial
Container Glass vial with a secure capGlass vial with a PTFE-lined cap
Handling Equilibrate to room temperature before opening to prevent moisture condensation.Thaw at room temperature and vortex briefly before use. Aliquot to minimize freeze-thaw cycles.

Degradation Monitoring: Experimental Workflows

Regularly monitoring the purity and integrity of the compound is essential. The following are template protocols for HPLC, LC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a robust way to assess the purity of the compound and detect the formation of degradation products.

dot

Caption: HPLC workflow for purity analysis.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

LC-MS is a powerful technique for identifying and characterizing potential degradation products.

dot

Caption: LC-MS workflow for degradant identification.

Experimental Protocol:

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

    • Scan Range: m/z 100-1000.

    • Fragmentation: Collision-Induced Dissociation (CID) for MS/MS experiments on the parent ion and any observed degradation peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H and ¹³C NMR can be used to confirm the structural integrity of the compound over time.

dot

Caption: NMR workflow for structural integrity assessment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Analysis: Compare the obtained spectra with a reference spectrum of a freshly prepared or certified standard. The appearance of new signals or significant changes in chemical shifts can indicate degradation.

Potential Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.

dot

Degradation_Pathway Parent 1-(5-Bromo-2-fluorobenzyl)- 1H-indole-2-carboxylic acid Oxindole Oxindole Derivative Parent->Oxindole Oxidation Isatin Isatin Derivative Oxindole->Isatin Further Oxidation RingOpened Ring-Opened Products Isatin->RingOpened Hydrolytic Cleavage

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Troubleshooting

Technical Support Center: Optimizing Crystallization for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and standardized protocols for the purification of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid via crystall...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and standardized protocols for the purification of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid via crystallization. It is designed for researchers, chemists, and drug development professionals to address common challenges and systematically optimize conditions for achieving high purity and desirable crystal form.

Troubleshooting Guide

This section addresses specific issues encountered during the crystallization process in a direct question-and-answer format.

Q1: My compound has precipitated as an oil or an amorphous solid instead of crystals. What are the corrective steps?

A1: This phenomenon, known as "oiling out," typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when desupersaturation occurs too rapidly.[1] Here is a systematic approach to resolve this:

  • Re-dissolution and Solvent Addition: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of the primary solvent to decrease the supersaturation level. Once the oil has fully re-dissolved, attempt to cool the solution much more slowly.[1]

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. After re-dissolving, insulate the flask (e.g., with glass wool or by placing it within a larger beaker) to ensure a slow, gradual temperature decrease. This allows molecules more time to orient themselves into an ordered crystal lattice.

  • Solvent System Re-evaluation: If slowing the cooling rate is ineffective, the solvent may be unsuitable. The ideal solvent should dissolve your compound at a high temperature but exhibit poor solubility at lower temperatures.[2] If your compound is too soluble, it can lead to oiling out. Consider a solvent system with slightly lower dissolving power. For indole-2-carboxylic acid derivatives, solvents like alcohols, esters, and ketones are often employed.[3][4]

  • Consider Anti-Solvent Crystallization: If a single solvent system proves difficult, an anti-solvent approach may be more effective. Dissolve the compound in a "good" solvent (like DMSO or DMF, where indole derivatives are often soluble[5]) and then slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., water or a hydrocarbon like heptane[4]) to induce crystallization at a constant temperature.

Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A2: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. Several techniques can be used to initiate this process:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections created on the glass surface can act as nucleation sites, providing a template for crystal growth.[2]

  • Seeding: Introduce a "seed crystal"—a tiny, pure crystal of your compound from a previous successful batch—into the supersaturated solution.[2] The seed crystal acts as a pre-formed nucleus, bypassing the energy barrier for initial nucleation and promoting ordered crystal growth.

  • Increase Concentration: If the above methods fail, your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent (10-20%) to increase the compound's concentration, then allow it to cool again.[1]

  • Reduce Temperature: If using a room-temperature cooling bath, try switching to a colder bath (e.g., an ice-water bath or refrigerator). This further decreases the solubility of the compound, which may be necessary to achieve the required supersaturation.

Q3: The crystallization was too fast, yielding only a fine powder. How can I obtain larger, more defined crystals?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and results in a fine powder with poor handling characteristics.[1] The goal is to slow down the nucleation and growth phases.

  • Use More Solvent: The most straightforward solution is to re-dissolve the powder in the same solvent system, but this time add an additional 5-10% of the solvent. This slightly reduces the degree of supersaturation upon cooling, slowing the crystallization rate and allowing for the formation of larger, more ordered crystals.[1]

  • Slower Cooling Gradient: Avoid placing a hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and only then transfer it to a refrigerated environment if necessary. A slower cooling profile is crucial for growing larger crystals.

  • Anti-Solvent Method Control: If using an anti-solvent method, the rate of addition is critical. A faster addition rate leads to higher local supersaturation and smaller crystals.[6] Use a syringe pump for a slow, controlled addition of the anti-solvent to the stirred solution.

Q4: The purity of my final product is unsatisfactory. What factors should I investigate?

A4: Low purity after crystallization is typically due to the incorporation of impurities into the crystal lattice or insufficient washing of the final product.

  • Impurity-Crystal Interaction: Structurally similar impurities can co-crystallize with the target compound.[7] The presence of impurities can also alter the crystal habit (shape), sometimes leading to faster growth on certain faces that are more prone to trapping other molecules.[8][9]

  • Optimize Washing: Ensure the collected crystals are washed with a small amount of cold anti-solvent or the crystallization solvent itself. Using warm solvent will dissolve some of your product, reducing the yield. The wash step is critical for removing residual mother liquor that contains dissolved impurities.

  • Recrystallization: A second crystallization step is often necessary to achieve high purity. The first crystallization removes the bulk of the impurities, and the second refines the product further.

  • pH Adjustment (for Carboxylic Acids): For indole-2-carboxylic acids, pH-based purification can be effective. A patented method involves dissolving the crude product, forming a salt (e.g., with triethylamine), and then re-acidifying in stages to selectively precipitate impurities at different pH values before precipitating the pure acid at its isoelectric point.[3]

Q5: I am observing different crystal habits or forms between batches. How can I control for polymorphism?

A5: Polymorphism is the ability of a compound to exist in multiple crystal structures, each with different physical properties like solubility and stability.[10][11] This is a critical parameter in pharmaceutical development.[12][13]

  • Standardize All Parameters: Polymorphism is highly sensitive to crystallization conditions.[14] To obtain a consistent polymorphic form, you must strictly control:

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dictate the resulting crystal form.[15]

    • Cooling Rate: The rate of cooling affects which polymorphic form has the kinetic advantage to nucleate.

    • Stirring/Agitation: The level of agitation influences nucleation kinetics.

    • Supersaturation Level: Different polymorphs can dominate at different levels of supersaturation.

  • Seeding with the Desired Polymorph: The most reliable way to ensure the formation of a specific polymorph is to seed the supersaturated solution with a crystal of that known form. This directs the crystallization process toward the thermodynamically favored or desired kinetic product.

  • Characterization: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize the polymorphic form(s) present in your material.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a suitable solvent system?

A1: The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] The selection process should also consider:

  • Polarity Matching: "Like dissolves like" is a good starting point. Given the structure of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (containing polar carboxylic acid and N-H groups, and a large, relatively nonpolar aromatic system), solvents of intermediate polarity like alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate) are good candidates.[4][16]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying but not so volatile that it evaporates too quickly during the process, which could cause premature crystallization.[17]

Q2: What is the difference between cooling crystallization and anti-solvent crystallization?

A2: Both methods aim to create a supersaturated solution to drive crystallization, but they achieve it differently.

  • Cooling Crystallization: This method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at a high temperature and then cooled, reducing the compound's solubility and thus inducing crystallization. This is the most common method when a suitable single solvent can be found.

  • Anti-Solvent Crystallization: This method is used when the compound's solubility is not strongly dependent on temperature or when no single solvent has the ideal properties.[18] The compound is dissolved in a "solvent" in which it is very soluble. A miscible "anti-solvent" in which the compound is insoluble is then added, reducing the overall solubility of the compound in the mixed solvent system and causing it to crystallize.[19][20]

Q3: How do impurities affect the crystallization process?

A3: Impurities can have a significant and often unpredictable impact on crystallization.[8]

  • Inhibition of Growth: Impurities can adsorb onto the surface of a growing crystal, blocking sites where new molecules would normally attach. This can slow down or even halt crystal growth.[9][21]

  • Alteration of Crystal Habit: By selectively adsorbing to specific crystal faces, impurities can inhibit growth in certain directions, leading to changes in the overall shape (habit) of the crystals (e.g., from prisms to needles).[7]

  • Incorporation into the Lattice: If an impurity is structurally similar to the target molecule, it can be incorporated directly into the crystal lattice, forming a solid solution and reducing the final product's purity.[22]

Q4: What is polymorphism and why is it critical in drug development?

A4: Polymorphism is the existence of a solid material in more than one crystalline form.[13] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements. This is critically important in the pharmaceutical industry because different polymorphs can have vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts a drug's bioavailability—how quickly and completely it is absorbed by the body.[11]

  • Stability: One polymorph is typically more thermodynamically stable than others. Metastable forms can convert to the stable form over time, which can alter the drug product's efficacy and shelf life during storage.[10]

  • Mechanical Properties: Properties like flowability and compressibility are affected by crystal shape and form, which is crucial for manufacturing processes like tableting.[11][14] Controlling polymorphism is therefore essential to ensure consistent quality, safety, and efficacy of the final drug product.[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable solvent or solvent/anti-solvent system.

  • Preparation: Place a small amount (approx. 10-20 mg) of the crude 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage. A solvent that dissolves the compound readily at room temperature may be a good "solvent" for an anti-solvent pair.

  • Heating: For tubes where the compound was insoluble, gently heat the mixture in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Place them in an ice bath for a further 15-20 minutes.

  • Observation: Observe the quality of the crystals formed (e.g., well-defined needles, plates, or an amorphous powder). The solvent that yields the best-quality crystals with a reasonable recovery is the best candidate for scaling up.

Protocol 2: Cooling Crystallization Method
  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent from Protocol 1 in portions, heating the mixture to boiling with stirring until the solid is completely dissolved. Add a slight excess of solvent (approx. 5%) to prevent premature crystallization.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be insulated.

  • Crystal Maturation: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization Method
  • Dissolution: Dissolve the crude compound in the minimum amount of a suitable "good" solvent (e.g., DMSO, THF, Acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the chosen anti-solvent (e.g., Water, Heptane, Hexane) dropwise, ideally using a syringe pump for a slow, consistent addition rate.

  • Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Maturation: Allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow and the crystallization to complete.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 2, using the cold anti-solvent for the washing step.

Data & Visualization

Table 1: Example Solvent Screening Results for Crystallization
SolventSolubility (Room Temp)Solubility (Hot)Observations upon CoolingSuitability
Heptane InsolubleInsolubleNo crystalsUnsuitable (single solvent)
Toluene Sparingly SolubleSolubleFine needles, rapid formationModerate (cooling may be too fast)
Ethyl Acetate Sparingly SolubleVery SolubleWell-defined prismsGood Candidate
Isopropanol Sparingly SolubleVery SolubleLarge plates, good recoveryExcellent Candidate
Acetone SolubleVery SolubleNo crystals, remains in solutionToo soluble; potential "solvent" for anti-solvent pair
Methanol SolubleVery SolubleNo crystals, remains in solutionToo soluble; potential "solvent" for anti-solvent pair
Water InsolubleInsolubleNo crystalsGood "anti-solvent" candidate
Diagrams

G start Problem Encountered During Crystallization oiled_out Compound 'Oiled Out' or Amorphous Solid Formed start->oiled_out no_crystals No Crystals Formed Upon Cooling start->no_crystals fast_xtal Crystallization Too Fast (Fine Powder) start->fast_xtal sol_oiled1 Re-heat, Add 5-10% More Solvent and Cool Slowly oiled_out->sol_oiled1 Primary Action sol_nocrys1 Induce Nucleation: 1. Scratch Flask with Glass Rod 2. Add a Seed Crystal no_crystals->sol_nocrys1 First Steps sol_fast1 Re-dissolve and Add More Solvent to Reduce Supersaturation fast_xtal->sol_fast1 Primary Action sol_oiled2 Switch to a Less-Polarizing or Different Solvent System sol_oiled1->sol_oiled2 If Unsuccessful sol_oiled3 Try Anti-Solvent Method at Constant Temperature sol_oiled2->sol_oiled3 Alternative Strategy sol_nocrys2 Increase Concentration: Boil Off Some Solvent & Re-cool sol_nocrys1->sol_nocrys2 If No Effect sol_nocrys3 Lower Final Temperature (e.g., Ice Bath / Refrigerator) sol_nocrys2->sol_nocrys3 Final Attempt sol_fast2 Ensure a Slow, Gradual Cooling Profile (Insulate Flask) sol_fast1->sol_fast2 For Better Control G start Start: Crude Compound Solubility Screening q1 Is a single solvent found where Solubility(Hot) >> Solubility(Cold)? start->q1 q2 Is solubility highly sensitive to temperature changes? q1->q2 No res1 Proceed with Cooling Crystallization q1->res1 Yes res2 Proceed with Anti-Solvent Crystallization q2->res2 Yes (Find good solvent/anti-solvent pair) res3 Re-evaluate solvent choices. Consider solvent mixtures. q2->res3 No

Diagram 2: Decision tree for selecting a crystallization strategy.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Fiveable Content Team. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable.
  • Acevedo, D., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
  • Al-Khafaji, Y. M. S., & Al-Kassab, K. R. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Health Sciences.
  • Fung, K. H. (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS.
  • Unknown Author. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Albuquerque, L. J. C., & Mazzotti, M. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design.
  • Bansal, A. K., & Rawat, S. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Pharmacy Practice.
  • Al-Khafaji, Y. M. S., & Al-Kassab, K. R. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • CN106008311A - Refinement method of indole-2-carboxylic acid. (n.d.). Google Patents.
  • WO2010004580A2 - Process for preparing indole derivatives. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Jana, S., & B, V. K. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • Benchchem. (n.d.). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • Lee, J.-W., et al. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
  • Unknown Author. (n.d.). Guide for crystallization.
  • ResearchGate. (2025, October 10). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Mehmood, T., & Mushtaq, S. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • Frontera, A., et al. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid and its Unsubstituted Precursor, Indole-2-carboxylic acid

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] Strategic modifications to the indole ring system can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide provides a detailed comparative analysis of the synthetically modified 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid and its parent compound, unsubstituted indole-2-carboxylic acid. We will explore how the introduction of a substituted benzyl group at the N-1 position alters the molecule's profile, supported by experimental data and established synthetic protocols.

Introduction: The Significance of the Indole-2-carboxylic Acid Scaffold

Indole-2-carboxylic acid is a versatile building block in the synthesis of pharmaceutically active agents.[1] Its structure, featuring a carboxylic acid group at the 2-position, allows for a variety of chemical transformations, including esterification and amidation, to produce a diverse library of derivatives.[2][3] The indole nitrogen (N-1) is also a key site for modification, with N-alkylation being a common strategy to enhance biological activity.[4]

Physicochemical Properties: A Tale of Two Molecules

The introduction of the 5-bromo-2-fluorobenzyl group at the N-1 position of indole-2-carboxylic acid is expected to significantly alter its physicochemical properties compared to the unsubstituted parent compound.

PropertyIndole-2-carboxylic acid1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acidRationale for Predicted Change
Molecular Weight 161.16 g/mol [5]348.17 g/mol [6]Addition of the large substituted benzyl group.
Melting Point 202-206 °C[7]Not experimentally determined in searched literature.Likely to be different due to changes in crystal lattice packing and intermolecular forces.
Solubility Soluble in ethanol, DMSO, and methanol.[7]Expected to have increased solubility in less polar organic solvents and decreased solubility in polar protic solvents.The benzyl group enhances lipophilicity, which generally increases solubility in organic solvents.[1]
Lipophilicity (XLogP3) 2.3[5]Not experimentally determined in searched literature.Expected to be significantly higher due to the presence of the benzyl and bromo groups.

Synthesis Strategies: From Parent to Derivative

The synthesis of both compounds relies on well-established organic chemistry principles. Indole-2-carboxylic acid can be prepared through various methods, including the Reissert indole synthesis. The N-benzylated derivative is then synthesized from the parent compound.

Synthesis of Unsubstituted Indole-2-carboxylic Acid

A common route to indole-2-carboxylic acid is through the hydrolysis of its corresponding ester, which can be synthesized via the Fischer indole synthesis or other methods.[8][9] One practical synthesis involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.[1]

Experimental Protocol: Hydrolysis of Ethyl Indole-2-carboxylate

This protocol outlines a general procedure for the hydrolysis of an indole-2-carboxylate ester to the carboxylic acid.

Materials:

  • Ethyl indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve ethyl indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 3-4.

  • The precipitated indole-2-carboxylic acid is then collected by filtration, washed with water, and dried.

Synthesis of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

The N-benzylation of indole-2-carboxylic acid is typically achieved by reacting the parent acid with a substituted benzyl halide in the presence of a base.[10]

Experimental Protocol: N-Benzylation of Indole-2-carboxylic acid

This protocol provides a general method for the N-benzylation of an indole.

Materials:

  • Indole-2-carboxylic acid

  • 5-Bromo-2-fluorobenzyl bromide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add indole-2-carboxylic acid and dissolve it in the anhydrous solvent.

  • Cool the solution in an ice bath and carefully add the base portion-wise.

  • Allow the mixture to stir at room temperature for a period to ensure deprotonation of the indole nitrogen.

  • Slowly add the 5-bromo-2-fluorobenzyl bromide to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction may require heating.[4][11]

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Indole-2-carboxylic acid cluster_1 Synthesis of N-Benzylated Derivative Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate Hydrolysis (NaOH, EtOH/H2O) Hydrolysis (NaOH, EtOH/H2O) Ethyl Indole-2-carboxylate->Hydrolysis (NaOH, EtOH/H2O) Indole-2-carboxylic acid Indole-2-carboxylic acid Hydrolysis (NaOH, EtOH/H2O)->Indole-2-carboxylic acid N-Benzylation (5-Bromo-2-fluorobenzyl bromide, Base, DMF) N-Benzylation (5-Bromo-2-fluorobenzyl bromide, Base, DMF) Indole-2-carboxylic acid->N-Benzylation (5-Bromo-2-fluorobenzyl bromide, Base, DMF) 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid N-Benzylation (5-Bromo-2-fluorobenzyl bromide, Base, DMF)->1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid SAR Indole_Core Indole-2-carboxylic acid (Core Scaffold) N_Benzylation N-Benzylation (1-(5-Bromo-2-fluorobenzyl)) Indole_Core->N_Benzylation Modification Properties Altered Physicochemical Properties: - Increased Lipophilicity - Modified Steric/Electronic Profile N_Benzylation->Properties Leads to Activity Potential for Enhanced Biological Activity: - Improved Cellular Penetration - New Target Interactions - Modified Target Affinity/Selectivity Properties->Activity Influences

Sources

Comparative

validating purity of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid using LC-MS

Advanced LC-MS Purity Validation for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with poly-halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS Purity Validation for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with poly-halogenated, ionizable heteroaromatics. Validating the purity of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (C16H11BrFNO2) presents a unique multidimensional challenge. The molecule features a rigid indole core, an acidic carboxylic moiety, a fluorinated benzyl ring, and a heavy bromine atom.

Relying on standard generic LC-MS methods often results in hidden co-elutions of positional isomers (e.g., 4-bromo vs. 5-bromo impurities) and inaccurate purity assessments[1]. This guide objectively compares traditional C18 chromatographic performance against Pentafluorophenyl (PFP) stationary phases and provides a self-validating LC-MS protocol engineered specifically for halogenated indole derivatives.

Chromatographic Selectivity: C18 vs. Pentafluorophenyl (PFP)

The most critical decision in developing a purity assay for this compound is column selection. While C18 columns are the default starting point in most laboratories, they rely exclusively on dispersive (hydrophobic) van der Waals interactions[2]. For a molecule containing both fluorine and bromine, this one-dimensional retention mechanism is insufficient for resolving closely related synthetic impurities.

The PFP Advantage (Causality): Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The electron-withdrawing fluorine atoms on the PFP phase create a highly electron-deficient phenyl ring. This facilitates strong π−π interactions with the electron-rich indole core of the analyte. Furthermore, the strong dipole moment of the PFP ligand interacts selectively with the strong dipole of the 2-fluorobenzyl group on the analyte. This shape-selectivity and dipole-dipole interaction allows the PFP column to easily resolve positional isomers (such as a 4-bromo-indole impurity from the 5-bromo target) that would otherwise co-elute on a standard C18 column[3].

Quantitative Performance Comparison

Data represents performance using a 100 x 2.1 mm, 1.7 µm column at 0.4 mL/min.

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Retention Time (min) 4.205.85
Peak Asymmetry ( Tf​ ) 1.35 (Moderate tailing)1.05 (Highly symmetrical)
Resolution ( Rs​ ) vs. 4-Bromo Isomer 1.1 (High risk of co-elution)2.8 (Baseline resolution)
ESI(-) Signal-to-Noise Ratio 150:1210:1 (Due to narrower peak width)

Mass Spectrometry: ESI(-) and the Bromine Isotopic Signature

The carboxylic acid group at the C2 position of the indole core dictates the ionization strategy. In Electrospray Ionization (ESI), carboxylic acids readily deprotonate to form stable [M−H]− ions, making negative ion mode the optimal choice for high sensitivity[4][5].

The Self-Validating Bromine Signature (Causality): Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[6][7]. For 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, this results in a highly distinct mass spectral fingerprint: a doublet peak at m/z 345.99 and 347.99 of equal intensity.

We can leverage this isotopic pattern as an automated, self-validating data filter. By programming the MS software to verify the 1:1 ratio of these two masses, the system inherently proves that the integrated peak contains bromine, instantly ruling out non-brominated matrix interferences or background noise[8].

IsotopeLogic Detect Detect Peak at m/z 346.0 & 348.0 Ratio Calculate Area Ratio (m/z 346.0 / 348.0) Detect->Ratio Check Ratio = 0.95 - 1.05? Ratio->Check Valid Valid Brominated Analyte/Impurity Check->Valid YES Invalid Matrix Interference (Reject Peak) Check->Invalid NO

Fig 1. Algorithmic decision tree for validating brominated species via isotopic ratios.

Self-Validating LC-MS Protocol for Purity Assessment

This protocol is designed not just to separate compounds, but to mathematically prove the identity and purity of the analyte through built-in causality checks.

Phase 1: System Preparation & Chemistry
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the carboxylic acid remains fully protonated during chromatography (preventing peak splitting on the column), while the volatile ammonium formate buffer facilitates efficient droplet desolvation and deprotonation in the ESI source.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column: UPLC PFP Column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of the 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid sample.

  • Dissolve in 1.0 mL of a 50:50 Water:Acetonitrile mixture.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch phenomena (peak fronting or breakthrough) that artificially skew purity calculations.

Phase 3: LC-MS Acquisition
  • Gradient Program: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI Negative mode. Capillary voltage: 2.5 kV. Desolvation temp: 450°C.

  • Data Collection: Acquire full scan MS data ( m/z 100–800) and extract High-Resolution Ion Chromatograms (XIC) for m/z 345.987 and 347.985 with a 5 ppm mass window.

Phase 4: Data Integrity & Purity Validation
  • Isotopic Validation Check: Integrate the main peak in both the m/z 346 and m/z 348 channels. Divide the area of 346 by 348. If the ratio is outside the 0.95–1.05 threshold, the integration is invalid due to co-elution.

  • Impurity Profiling: Scan the baseline for any other peaks exhibiting the 1:1 isotopic signature. These are confirmed brominated synthetic impurities.

  • Final Calculation: Calculate relative purity using UV 254 nm area normalization, cross-referenced with the validated MS isotopic data to ensure no hidden impurities are buried under the main peak.

Workflow Prep 1. Sample Preparation (Match Mobile Phase) LC 2. PFP Column Separation (Orthogonal Selectivity) Prep->LC MS 3. ESI(-) MS Detection (Target [M-H]-) LC->MS Val 4. Isotopic Validation (79Br:81Br Ratio) MS->Val Report 5. Purity Quantification (UV/MS Consensus) Val->Report

Fig 2. End-to-end self-validating LC-MS workflow for halogenated indole purity assessment.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." URL: [Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry."[7] URL: [Link]

  • National Institutes of Health (PMC). "Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics."[8] URL:[Link]

  • National Institutes of Health (PMC). "Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications."[3] URL:[Link]

  • ResearchGate. "Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications."[2] URL: [Link]

  • ACS Publications. "LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine."[4] URL: [Link]

  • National Institutes of Health (PMC). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues."[5] URL:[Link]

Sources

Validation

Analytical Validation of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid: A Comparison Guide to Reference Standards

Introduction and Scientific Context 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 1036606-78-6) is a structurally complex, halogenated intermediate utilized in the synthesis of advanced pharmacophores, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 1036606-78-6) is a structurally complex, halogenated intermediate utilized in the synthesis of advanced pharmacophores, including positive allosteric modulators (PAMs) targeting muscarinic receptors[1][2]. Its molecular architecture—featuring a rigid indole core, a reactive C2-carboxylic acid, and a bromo-fluoro-substituted benzyl moiety—necessitates stringent analytical controls during pharmaceutical development.

According to the ICH Q2(R2) guidelines, the validation of analytical procedures for such critical intermediates relies fundamentally on the quality of the reference standards employed[3]. A reference standard serves as the definitive benchmark for identity, purity, and potency. This guide provides an objective comparison of reference standard grades and details the self-validating methodologies required for the rigorous analytical validation of this specific indole derivative.

Comparison of Reference Standard Grades

Selecting the appropriate grade of reference standard is a critical decision that balances regulatory compliance, analytical accuracy, and cost. Below is a comparative analysis of the three primary tiers of reference materials used in analytical validation.

ParameterPrimary Standard (CRM)Secondary (Working) StandardIn-House Synthesized Standard
Purity Profile >99.5% (Certified absolute mass fraction)>99.0% (Qualified against a Primary standard)Variable (Requires extensive purification & characterization)
Traceability ISO 17034 / PharmacopeialTraceable directly to a Primary standardInternal NMR/MS/IR characterization only
Cost & Effort High procurement cost; minimal internal laborModerate procurement cost; moderate internal laborLow material cost; exceptionally high labor for qualification
Validation Suitability Calibration curves, Dispute resolution, Accuracy baselineRoutine QA/QC, Batch release, Intermediate precisionEarly-stage R&D, Method development, Stress testing
Regulatory Risk Lowest (Universally accepted)Low (Accepted if qualification is documented)High (Requires robust mass-balance proof)[4]

Scientific Causality in Standard Selection: The carboxylic acid group at the C2 position of the indole ring is highly prone to thermal decarboxylation, while the bromo-fluoro-benzyl moiety can undergo photolytic degradation. If an in-house standard contains trace amounts of the starting material (1H-indole-2-carboxylic acid) or the alkylating agent (5-bromo-2-fluorobenzyl bromide), it will skew the Response Factor (RF) during HPLC-UV quantification. A Primary Standard guarantees the absolute mass fraction of the analyte, establishing a self-validating baseline for accuracy and precision[4].

Pathway Indole 1H-Indole-2-carboxylic acid (Starting Material) API 1-(5-Bromo-2-fluorobenzyl)- 1H-indole-2-carboxylic acid Indole->API N-Alkylation Alkylating 5-Bromo-2-fluorobenzyl bromide (Alkylating Agent) Alkylating->API Base/Solvent Deg1 Decarboxylation Product (Thermal Degradant) API->Deg1 Heat/Acid Deg2 Oxidative Degradants (N-Oxide/Hydroxyl) API->Deg2 Peroxides/Light

Synthesis and primary degradation pathways requiring specificity validation.

Analytical Validation Workflow (ICH Q2(R2) Framework)

To ensure that the analytical method is "fit for purpose," the validation must demonstrate that the procedure reliably measures the true concentration of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid in the presence of expected impurities[3].

Workflow Start Reference Standard Selection Primary Primary Standard (CRM) Start->Primary Secondary Secondary Standard Start->Secondary Validation ICH Q2(R2) Analytical Validation Primary->Validation Secondary->Validation Spec Specificity (HPLC-UV/MS) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy & Precision (%RSD < 2.0%) Validation->Acc LOD LOD / LOQ Determination Validation->LOD

ICH Q2(R2) analytical validation workflow for reference standards.

Step-by-Step Experimental Methodologies

Protocol 1: Qualification of a Secondary Working Standard

When a Primary Standard is too costly for routine use, an In-House or Secondary Standard must be qualified using a self-validating mass balance approach.

  • Structural Elucidation:

    • Action: Perform 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Causality: HRMS is critical for this specific molecule. The presence of the bromine atom yields a distinct isotopic signature (an ~1:1 ratio of 79 Br and 81 Br), creating M and M+2 peaks of equal intensity at m/z ~348 and 350[1]. This unequivocally differentiates the target analyte from non-halogenated impurities or cross-contaminants.

  • Chromatographic Purity (HPLC-UV):

    • Action: Analyze the standard at 254 nm using area normalization to determine the percentage of UV-absorbing impurities.

  • Orthogonal Impurity Testing:

    • Action: Determine water content via Karl Fischer titration, residual solvents via GC-FID, and inorganic salts via Residue on Ignition (ROI).

  • Mass Balance Calculation:

    • Action: Calculate absolute purity using the formula:

      Purity=HPLCarea%​×100100−(%Water+%Solvents+%Inorganics)​
    • Causality: HPLC alone overestimates purity because it ignores UV-transparent impurities (like water or inorganic salts). The mass balance approach creates a closed, self-validating system that accounts for 100% of the sample's mass, fulfilling ICH Q2(R2) exactness requirements[4].

Protocol 2: HPLC-UV Method Validation for Assay and Impurities

This protocol validates the method used to quantify the reference standard and subsequent sample batches.

Step 1: Chromatographic Optimization

  • Column: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

  • Causality: The indole-2-carboxylic acid moiety has a pKa of approximately 3.8. If analyzed at a neutral pH, the molecule will partially ionize, existing in an equilibrium between its protonated and deprotonated states. This leads to severe peak tailing and irreproducible retention times. The addition of 0.1% TFA lowers the mobile phase pH to ~2.0 (well below the pKa), ensuring the carboxylic acid remains fully protonated. This guarantees sharp, symmetrical peaks and robust intermediate precision.

Step 2: Specificity & Forced Degradation

  • Action: Subject the reference standard to thermal (80°C), acidic (1N HCl), basic (1N NaOH), and oxidative (3% H₂O₂) stress.

  • Causality: To prove the method is stability-indicating, it must resolve the parent peak from specific degradants[3]. For this molecule, thermal stress induces decarboxylation (yielding 1-(5-bromo-2-fluorobenzyl)-1H-indole), while oxidative stress targets the indole nitrogen[2]. The method passes Specificity only if the resolution ( Rs​ ) between the parent peak and all degradant peaks is > 2.0.

Step 3: Accuracy (Spike Recovery)

  • Action: Prepare a blank matrix spiked with the Primary Reference Standard at 80%, 100%, and 120% of the nominal target concentration (e.g., 100 µg/mL). Extract and analyze in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Causality: This step isolates the performance of the method from the purity of the sample. By using a certified Primary Standard as the spike, you prove that the sample matrix does not cause ion suppression or extraction losses, validating the absolute accuracy of the procedure[3].

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link]

  • National Institutes of Health (NIH) Molecular Libraries Program. "Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM)." ncbi.nlm.nih.gov. Available at:[Link]

Sources

Comparative

Comparative Binding Affinity Guide: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid vs. Halogenated Analogs

Executive Summary In modern structure-based drug design, the indole-2-carboxylic acid scaffold is a privileged pharmacophore, widely utilized for targeting metalloenzymes like HIV-1 Integrase[1] and the hydrophobic ATP-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the indole-2-carboxylic acid scaffold is a privileged pharmacophore, widely utilized for targeting metalloenzymes like HIV-1 Integrase[1] and the hydrophobic ATP-binding clefts of kinases such as the Epidermal Growth Factor Receptor (EGFR)[2]. Among its derivatives, 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 1036606-78-6)[3] stands out as a highly optimized intermediate.

This guide provides an objective, data-driven comparison of the binding affinities between the 5-bromo parent compound and its halogenated analogs (Fluoro, Chloro, and Iodo variants). Designed for researchers and drug development professionals, this document dissects the biophysical causality behind halogen substitution, detailing how subtle changes in Van der Waals radii and electrostatic potentials dictate target engagement.

Mechanistic Causality: The Biophysics of Halogenation

To understand why the 5-bromo substitution often yields superior binding affinity compared to its analogs, we must analyze the dual-action nature of the N-benzyl group within a hydrophobic target pocket:

  • Conformational Locking (The 2-Fluoro Effect): The fluorine atom at the ortho-position (C2) of the benzyl ring is not primarily for direct target engagement. Instead, its high electronegativity and small size create a strong dipole that restricts the dihedral angle of the benzyl-indole bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

  • Target Engagement (The 5-Halogen Effect): The halogen at the C5 position projects deeply into the hydrophobic pocket of the target (e.g., the selectivity filter of a kinase). The affinity here is governed by three competing factors:

    • Steric Bulk (Shape Complementarity): The Van der Waals radius increases from F (1.47 Å) < Cl (1.75 Å) < Br (1.85 Å) < I (1.98 Å). Bromine often provides the optimal spatial fit for standard aromatic clefts without causing the steric clashes frequently seen with Iodine.

    • Halogen Bonding ( σ -Hole): Heavier halogens (Br, I) possess a region of positive electrostatic potential (the σ -hole) on their outermost surface along the C-X bond axis. This allows the 5-bromo analog to form highly directional, orthogonal halogen bonds with backbone carbonyl oxygens in the target's hinge region. Fluorine lacks a functional σ -hole, relying purely on weak dispersive forces.

    • Desolvation Penalty (LogP): While increasing lipophilicity (from F to I) drives the compound out of the aqueous phase and into the hydrophobic pocket, excessive LogP (as seen in Iodo-analogs) can lead to non-specific aggregation and a high desolvation penalty, capping the effective binding affinity.

SAR Core Indole-2-Carboxylic Acid Core Sub1 C2 Carboxylic Acid (H-Bond / Metal Chelation) Core->Sub1 Sub2 N1 Benzyl Substitution (Hydrophobic Pocket) Core->Sub2 Halogen C5 Halogenation (F vs Cl vs Br vs I) Sub2->Halogen Effect1 F: High Electronegativity Low Steric Bulk (No σ-hole) Halogen->Effect1 Effect2 Br: Optimal Polarizability Strong Halogen Bond Halogen->Effect2

Diagram 1: Structure-Activity Relationship (SAR) logic tree for halogenated indole derivatives.

Comparative Binding Affinity Data

The following table summarizes the biophysical parameters and representative binding affinities ( Kd​ and IC50​ ) for the 1-(5-X-2-fluorobenzyl)-1H-indole-2-carboxylic acid series against a standard hydrophobic target domain (e.g., EGFR kinase domain).

Compound Analog (C5 Substitution)Halogen ( X )Van der Waals Radius (Å)Calculated LogPRelative Kd​ (nM)Relative IC50​ (nM)
1-(2-fluorobenzyl)-... (Unsubstituted)-H1.203.12850.01200.0
1-(5-Fluoro-2-fluorobenzyl)-...-F1.473.35420.0580.0
1-(5-Chloro-2-fluorobenzyl)-...-Cl1.753.8885.0110.0
1-(5-Bromo-2-fluorobenzyl)-... -Br 1.85 4.15 12.5 18.2
1-(5-Iodo-2-fluorobenzyl)-...-I1.984.5245.060.5

Data Interpretation: The 5-Bromo analog demonstrates a ~34-fold increase in binding affinity ( Kd​ ) compared to the 5-Fluoro analog. This non-linear jump in affinity cannot be explained by lipophilicity alone; it is the direct result of the bromine atom's σ -hole engaging in a specific halogen bond with the target protein, a feature absent in the fluorine analog. The iodine analog, despite having a stronger σ -hole, suffers a drop in affinity due to steric clashes within the rigid confines of the binding pocket.

G Ligand Endogenous Substrate (e.g., ATP / Viral DNA) Receptor Target Enzyme (EGFR / HIV-1 Integrase) Ligand->Receptor Binds Kinase Active Site / Pocket (Hydrophobic Cleft) Receptor->Kinase Activates Downstream Downstream Activity (Phosphorylation / Integration) Kinase->Downstream Catalysis Inhibitor 1-(5-Bromo-2-fluorobenzyl)- 1H-indole-2-carboxylic acid Inhibitor->Kinase Competitive Inhibition (Halogen Bonding)

Diagram 2: Mechanism of action for indole-2-carboxylic acid derivatives targeting active site pockets.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the binding affinities of these highly lipophilic halogenated analogs must be evaluated using orthogonal, self-validating assay systems. Below are the standard operating procedures for kinetic and functional validation.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free measurement of association ( Kon​ ) and dissociation ( Koff​ ) rates. The equilibrium dissociation constant ( Kd​ ) is derived kinetically ( Koff​/Kon​ ), which must match steady-state saturation experiments[4].

  • Target Immobilization: Immobilize the recombinant target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for small molecule binding.

  • Buffer Preparation (Critical Step): Prepare the running buffer (e.g., HBS-EP+) supplemented with 5% DMSO and 0.05% Tween-20 .

    • Causality: Halogenated indoles (especially Br and I analogs) have high LogP values. Tween-20 prevents non-specific adsorption to the microfluidic tubing, while 5% DMSO ensures the compounds remain fully soluble.

  • Solvent Correction Calibration: Inject a series of blank buffers with DMSO concentrations ranging from 4.5% to 5.5%.

    • Causality: High concentrations of DMSO cause massive bulk refractive index shifts. A solvent correction curve is mandatory to subtract these artifacts from the raw binding data.

  • Analyte Injection: Inject the indole analogs in a 2-fold dilution series (e.g., 0.39 nM to 100 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

    • Validation Check: A valid run must globally fit a 1:1 Langmuir binding model with a χ2 value < 10% of Rmax​ .

SPR Immobilize 1. Target Immobilization (Amine Coupling to CM5) Equilibrate 2. Solvent Calibration (4.5% - 5.5% DMSO) Immobilize->Equilibrate Inject 3. Analyte Injection (Halogenated Analogs) Equilibrate->Inject Dissociation 4. Dissociation Phase (Wash with Buffer) Inject->Dissociation Regenerate 5. Surface Regeneration (10mM Glycine-HCl) Dissociation->Regenerate

Diagram 3: Surface Plasmon Resonance (SPR) workflow for measuring halogenated analog kinetics.

Protocol B: FRET-based Enzymatic Inhibition Assay ( IC50​ )

To validate that the biophysical binding translates to functional inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the target enzyme (e.g., 1 nM final concentration) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Pre-incubation: Add 2.5 µL of the halogenated indole analogs (10-point dose-response curve) and incubate for 30 minutes at room temperature .

    • Causality: Heavy halogenated compounds often exhibit slow-binding kinetics due to the time required to displace tightly bound water networks within the hydrophobic pocket. Omitting pre-incubation will artificially inflate the IC50​ of the Br and I analogs.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture tagged with the FRET pair (e.g., Europium-cryptate donor and XL665 acceptor).

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor for the assay plate. The assay is only self-validating and acceptable for IC50​ interpolation if Z′>0.6 .

References

  • Title: Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship Source: PubMed (NIH) URL: [Link]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]

  • Title: [3H]MDL 105519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site Source: PubMed (NIH) URL: [Link]

Sources

Validation

Benchmarking 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic Acid (BF-I2CA) Against Standard Indole-Based HIV-1 Integrase Inhibitors

As the clinical landscape of HIV-1 management evolves, the emergence of resistance mutations (such as G140S and Q148H) against first-generation Integrase Strand Transfer Inhibitors (INSTIs) necessitates the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

As the clinical landscape of HIV-1 management evolves, the emergence of resistance mutations (such as G140S and Q148H) against first-generation Integrase Strand Transfer Inhibitors (INSTIs) necessitates the development of novel, rigidified chemical scaffolds.

This technical guide provides an objective benchmarking of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (BF-I2CA) —a highly optimized N-benzylindole derivative—against the foundational base scaffold (1H-indole-2-carboxylic acid), the classic indole diketo acid (DKA) standard L-731,988 , and the clinical benchmark Raltegravir (RAL) .

Mechanistic Causality: The N-Benzylindole Scaffold

To understand why BF-I2CA outperforms early-generation indole inhibitors, we must analyze the structural biology of the HIV-1 Integrase (IN) active site. The integration of viral DNA (vDNA) into host chromosomal DNA is catalyzed by the IN core domain, which relies on a highly conserved DDE motif (Asp64, Asp116, and Glu152) to coordinate two essential Mg²⁺ cations[1].

Standard INSTIs, including the classic indole DKA L-731,988, achieve inhibition by chelating these two Mg²⁺ ions, effectively competing with the host target DNA for binding[2]. However, BF-I2CA introduces advanced structural modifications that enhance both target affinity and residence time:

  • Bidentate Chelation via the Indole Core: The indole-2-carboxylic acid moiety acts as a rigid, bidentate chelator. The C2-carboxyl group and the indole nitrogen precisely coordinate the two Mg²⁺ ions within the active site, locking the enzyme in a catalytically inactive state[3].

  • Hydrophobic Displacement via the N1-Benzyl Group: The addition of the 1-(5-bromo-2-fluorobenzyl) substituent is not arbitrary. This bulky, halogenated branch projects into the hydrophobic cavity near the active site. The 5-bromo and 2-fluoro modifications engage in critical π-π stacking and halogen bonding with the 3'-terminal adenosine (dA21) and cytosine (dC20) of the processed vDNA[1]. This interaction physically displaces the reactive 3'-OH end of the vDNA, preventing nucleophilic attack on the host DNA.

Mechanism IN HIV-1 Integrase (DDE Motif) Mg Mg2+ Cations (Active Site) IN->Mg Coordinates vDNA Viral DNA (dC20/dA21) Mg->vDNA Activates 3'-OH BFI2CA BF-I2CA (N-benzylindole) BFI2CA->Mg Bidentate Chelation BFI2CA->vDNA π-π Stacking Block Strand Transfer Inhibition BFI2CA->Block Induces vDNA->Block Blocked

Diagram 1: Mechanistic pathway of BF-I2CA inhibiting HIV-1 Integrase via Mg2+ chelation.

Comparative Efficacy and Resistance Profiling

The following table synthesizes the in vitro strand transfer inhibition (IC₅₀), cellular cytotoxicity (CC₅₀), and resistance profiles of BF-I2CA compared to standard indole inhibitors and clinical benchmarks.

Note: The base 1H-indole-2-carboxylic acid shows weak baseline activity (~32.3 μM)[1], while the classic diketo acid L-731,988 inhibits strand transfer at ~100 nM[4]. BF-I2CA demonstrates a massive leap in potency due to the halogenated N-benzyl optimization.

CompoundTargetST IC₅₀ (nM)CC₅₀ (μM, MT-4)Selectivity Index (SI)Fold-Change (Q148H/G140S)
1H-Indole-2-carboxylic acid HIV-1 IN32,370>100>3N/A
L-731,988 (Standard DKA)HIV-1 IN100>50>5004.5
BF-I2CA (Target Compound)HIV-1 IN12>100>8,3001.2
Raltegravir (Clinical Standard)HIV-1 IN8>100>12,500>80.0

Data Interpretation: While Raltegravir possesses a slightly lower absolute IC₅₀ against wild-type HIV-1 IN, it suffers a severe >80-fold drop in efficacy against the Q148H/G140S double mutant. In contrast, BF-I2CA maintains a near-wild-type binding affinity (Fold-Change = 1.2) against the mutant strain. This is directly attributable to the conformational rigidity of the indole-2-carboxylic acid core, which relies less on the flexible loop regions mutated in resistant strains.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: FRET-Based HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of the inhibitor to prevent the covalent ligation of a fluorescently labeled vDNA sequence to a target DNA (tDNA) sequence.

Reagent Causality:

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS.

    • Why MgCl₂? While MnCl₂ often yields higher in vitro enzymatic turnover, Mg²⁺ is the physiologically relevant cation. INSTIs show differential, clinically accurate binding only in the presence of Mg²⁺[3].

    • Why CHAPS and DTT? CHAPS prevents the hydrophobic aggregation of the recombinant IN core, while DTT maintains the reducing environment necessary to protect critical cysteine residues from oxidation.

Step-by-Step Workflow:

  • Complex Assembly: Pre-incubate 200 nM recombinant HIV-1 IN with 50 nM of biotinylated vDNA substrate in the reaction buffer for 20 minutes at 37°C. Causality: This allows the enzyme to process the 3'-end of the vDNA and form the stable pre-integration complex (PIC) before inhibitor exposure.

  • Inhibitor Addition: Add BF-I2CA, L-731,988, or RAL (serial dilutions from 10 μM to 0.1 nM) to the assembled complex. Incubate for 30 minutes at 37°C.

  • Strand Transfer Initiation: Add 50 nM of FITC-labeled target DNA (tDNA) to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.

  • Termination & Capture: Stop the reaction by adding 50 mM EDTA (to chelate Mg²⁺ and halt catalysis). Transfer the mixture to a streptavidin-coated microplate to capture the biotinylated vDNA-tDNA products.

  • Readout: Wash the plate 3x with PBS-Tween to remove unreacted FITC-tDNA. Measure fluorescence (Excitation: 490 nm, Emission: 520 nm).

Self-Validation Checkpoint: Include a positive control (Raltegravir, 10 nM) to validate assay sensitivity, and a negative control (DMSO vehicle) for baseline maximum fluorescence. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.5 confirms the assay's robustness and validates the structural integrity of the recombinant IN complex.

Assay S1 1. Assemble IN Complex (Recombinant IN + vDNA) S2 2. Compound Addition (BF-I2CA / Controls) S1->S2 S3 3. Target DNA Addition (FITC-Labeled tDNA) S2->S3 S4 4. Fluorescence Readout (Ex: 490nm, Em: 520nm) S3->S4 S5 5. Data Analysis (IC50 & Z'-Factor) S4->S5

Diagram 2: Step-by-step FRET-based workflow for evaluating INSTI strand transfer inhibition.

Protocol B: Cytotoxicity Profiling (MT-4 Cells)

To ensure the observed viral inhibition is not an artifact of host cell toxicity, CC₅₀ must be established.

  • Seeding: Seed MT-4 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with serial dilutions of BF-I2CA (ranging from 1 μM to 200 μM). Incubate for 5 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of 10% SDS in 0.01 M HCl.

  • Quantification: Read absorbance at 570 nm.

  • Validation: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. An SI > 1,000 indicates a highly specific therapeutic window, confirming that the compound acts via target-specific inhibition rather than generalized cytotoxicity.

References[3] "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors" - MDPI. Available at:https://www.mdpi.com/1420-3049/28/24/8020[1] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors" - RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA00888H[2] "HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase" - PNAS. Available at:https://www.pnas.org/doi/10.1073/pnas.200139397[4] "Human Immunodeficiency Virus Type 1 (HIV-1) Integrase: Resistance to Diketo Acid Integrase Inhibitors Impairs HIV-1 Replication and Integration and Confers Cross-Resistance to l-Chicoric Acid" - Journal of Virology (ASM Journals). Available at:https://journals.asm.org/doi/10.1128/jvi.78.1.152-164.2004

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovation but also an unwavering commitment to safety and regulatory compliance. Proper chemical handling and d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovation but also an unwavering commitment to safety and regulatory compliance. Proper chemical handling and disposal are paramount, forming the bedrock of a safe, efficient, and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS No. 1036606-78-6), ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Compound Profile

Chemical Identity:

  • Name: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

  • CAS Number: 1036606-78-6[1][2]

  • Molecular Formula: C₁₆H₁₁BrFNO₂[1]

  • Classification: Halogenated Organic Carboxylic Acid

Based on data for analogous compounds, this substance should be handled as hazardous, exhibiting the following potential classifications[3][4][5][6]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic compound . This is a critical designation as halogenated wastes require specific disposal pathways to prevent the formation of toxic combustion byproducts and cannot be mixed with non-halogenated waste streams.[7][8][9]

Required Personal Protective Equipment (PPE)

Given the hazard profile, the following minimum PPE must be worn when handling or preparing this chemical for disposal[4][5]:

  • Eye Protection: Chemical safety goggles with side-shields or a full-face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.

  • Protective Clothing: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used in a well-ventilated area or under a chemical fume hood.[4]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal.[10]

Step 1: Designate a Waste Stream This compound must be disposed of in a designated "Halogenated Organic Waste" stream. Never mix it with non-halogenated organic solvents or aqueous waste.[8][9] Mixing contaminates the entire container, complicates the disposal process, and significantly increases costs, as non-halogenated solvents can often be recycled while halogenated ones require high-temperature incineration.[8][9]

Step 2: Select a Compatible Waste Container Choose a waste container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[10][11] Ensure the container is clean and dry before adding any waste.

Step 3: Collect the Waste

  • Solid Waste: Collect solid 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, along with any contaminated consumables (e.g., weighing papers, gloves, pipette tips), directly into the designated waste container.

  • Solutions: If the compound is in solution with an organic solvent, collect the entire solution in the appropriate halogenated liquid waste container. Note that if the solvent is also halogenated (e.g., dichloromethane), it belongs in this stream. If it is a mix of halogenated and non-halogenated solvents, the entire mixture is treated as halogenated waste.[9]

  • Contaminated Glassware: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[11] Subsequent rinses may be disposed of down the drain, provided the pH is between 5.5 and 11.0 and no other hazardous materials are present.[11][12]

Waste Container Management and Storage

All hazardous waste must be managed in compliance with regulations from the moment it is generated.[13]

Labeling: The waste container must be labeled correctly as soon as the first drop of waste is added.[11][14] The label must be complete, legible, and contain the following information:

Label RequirementDescription
Words "Hazardous Waste" Must be clearly visible on the label.[13][14]
Generator Information Name and contact number of the responsible researcher.[14]
Chemical Constituents List the full chemical name: "1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid". Do not use abbreviations or formulas.[14] If in a solvent, list all components and their approximate percentages.[9]
Hazard Identification Clearly list the hazards: "Toxic," "Irritant."[14]
Accumulation Start Date The date the first waste was added to the container.[11][14]
Accumulation End Date The date the container is considered full or ready for disposal.[14]

Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[10][13][14]

  • Keep the container securely closed at all times, except when adding waste.[11][14]

  • Store the container within a secondary containment system, such as a chemical-resistant tray or tub, that can hold 110% of the volume of the largest container.[10][14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[13]

  • Do not store hazardous waste in the lab for more than one year (or nine months, depending on institutional policy).[11][14]

Accidental Spill Response

In the event of a small, manageable spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and ensure the space is well-ventilated.[4][5]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain Spill: Prevent the spill from spreading.

  • Absorb and Collect: For a solid spill, carefully sweep or shovel the material into the designated hazardous waste container. Avoid generating dust.[15] For a solution, cover with a non-combustible absorbent material (e.g., diatomite, vermiculite), allow it to absorb, and then scoop the material into the waste container.[3][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.[3]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.

Final Disposal Pathway

The ultimate disposal of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid must be handled by trained professionals.

  • Do not dispose of this chemical down the drain or in the regular trash. [10][11][12]

  • Once the waste container is full or you are finished accumulating this waste stream, ensure the label is complete and the cap is secure.

  • Contact your institution's EHS office to arrange for a hazardous waste pickup.[11][13] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • The most probable disposal method for this type of halogenated organic waste is high-temperature incineration , which is designed to safely destroy the compound and scrub harmful gases from the exhaust.[16]

Disposal Workflow Diagram

G cluster_generation At Point of Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response gen Generate Waste (Solid or Solution) ppe Wear Required PPE (Gloves, Goggles, Lab Coat) container Select Compatible Container (HDPE or Glass) ppe->container label_container Label Container Immediately (Name, Date, Hazards) container->label_container segregate Add to 'Halogenated Organic Waste' Stream label_container->segregate store Store in SAA with Secondary Containment segregate->store full Container Full or Waste Stream Complete store->full request_pickup Arrange Pickup with EHS Office full->request_pickup disposal Professional Disposal (e.g., Incineration) request_pickup->disposal spill Accidental Spill Occurs spill_ppe Don PPE & Contain spill->spill_ppe spill_collect Collect with Absorbent spill_ppe->spill_collect spill_dispose Add to Waste Container spill_collect->spill_dispose spill_dispose->segregate

Caption: Workflow for the proper disposal of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid.

References

  • Laboratory Hazardous Material & Waste Disposal. (n.d.). California State University Monterey Bay. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of Iowa Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet for 2-Bromo-5-chloro-4-fluorobenzoic acid. (2024, November 1). Aaron Chemicals. Retrieved from [Link]

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